2-chloro-N-(2-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOHYDADNBTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2-sulfamoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential biological applications of 2-chloro-N-(2-sulfamoylphenyl)acetamide. As a member of the sulfonamide and acetamide classes of compounds, this molecule holds significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details its structural characteristics, a proposed synthetic pathway, and predicted physicochemical and spectroscopic data. Furthermore, it explores the known biological activities of structurally related compounds to offer insights into the prospective applications of the title compound. Experimental protocols for its synthesis and characterization are provided to facilitate further research and development.
Introduction
The convergence of sulfonamide and acetamide functionalities within a single molecular framework presents a compelling strategy in modern drug discovery. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antimicrobial and anticancer properties. Similarly, the acetamide moiety is a common feature in many pharmaceutical agents, contributing to their pharmacokinetic and pharmacodynamic profiles. The compound 2-chloro-N-(2-sulfamoylphenyl)acetamide, with its ortho-substituted sulfamoyl group, represents an intriguing, yet underexplored, chemical entity. This guide aims to consolidate the available information and provide a predictive analysis of its chemical and biological characteristics, thereby serving as a foundational resource for researchers in the field.
Chemical Identity and Structure
The fundamental identification of 2-chloro-N-(2-sulfamoylphenyl)acetamide is crucial for any scientific investigation. While a specific CAS number for this exact ortho-isomer is not readily found in public databases, its structural isomers are well-documented.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(2-sulfamoylphenyl)acetamide | Predicted |
| Molecular Formula | C₈H₉ClN₂O₃S | N/A |
| Molecular Weight | 248.69 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)N)NC(=O)CCl | Predicted |
| InChI Key | Predicted: WBDDNKFSVVIFOG-UHFFFAOYSA-N | Predicted |
| CAS Number | Not available | N/A |
| Para-isomer CAS | 14949-01-0 | [1] |
Note: The IUPAC name, SMILES, and InChI Key are predicted based on the chemical structure. The CAS number for the para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, is provided for reference.
Figure 1: Chemical structure of 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Physicochemical Properties
While experimental data for 2-chloro-N-(2-sulfamoylphenyl)acetamide is not available, its physicochemical properties can be predicted based on its structure and comparison with its para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value (ortho-isomer) | Reported Value (para-isomer) | Source (para-isomer) |
| Melting Point | Data not available | 217-222 °C | [1] |
| Boiling Point | Data not available | Data not available | N/A |
| Solubility | Likely soluble in polar organic solvents | Data not available | N/A |
| Density | ~1.5 g/cm³ | 1.527 g/cm³ (predicted) | [1] |
| XLogP3 | ~1.5 | 0.6 | [2] |
The ortho-isomer is expected to have a slightly different melting point and solubility profile compared to the para-isomer due to the potential for intramolecular hydrogen bonding between the amide and sulfamoyl groups.
Synthesis and Reactivity
The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide can be logically approached through a two-step process starting from a commercially available precursor.
Proposed Synthetic Pathway
The most direct synthetic route involves the acylation of 2-aminobenzenesulfonamide with chloroacetyl chloride. This nucleophilic acyl substitution is a well-established method for the formation of amides.
Figure 2: Proposed synthetic pathway for 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Experimental Protocol: Synthesis
Step 1: Preparation of 2-aminobenzenesulfonamide (if not commercially available)
A common method for the synthesis of 2-aminobenzenesulfonamide involves the chlorosulfonation of a protected aniline, followed by ammonolysis.
Step 2: Synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide
-
Dissolution: Dissolve 2-aminobenzenesulfonamide (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer, wash it with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. If THF is the solvent, it may be necessary to perform an extraction with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm.- Amide proton (NH): A broad singlet, typically downfield (δ 8.5-10.0 ppm).- Methylene protons (CH₂): A singlet around δ 4.2-4.5 ppm.- Sulfonamide protons (NH₂): A broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 165-170 ppm.- Aromatic carbons: Multiple signals in the range of δ 120-145 ppm.- Methylene carbon (CH₂): δ 40-45 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching (amide and sulfonamide): Broad bands in the region of 3400-3200 cm⁻¹.- C=O stretching (amide I): A strong absorption band around 1670-1690 cm⁻¹.- S=O stretching (sulfonamide): Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- C-Cl stretching: In the fingerprint region, typically around 800-600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (248.69).- A characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the chlorine atom. |
Biological Activity and Potential Applications
The biological profile of 2-chloro-N-(2-sulfamoylphenyl)acetamide can be inferred from the extensive research on related sulfonamide and acetamide derivatives. These classes of compounds have shown significant promise in various therapeutic areas.
Anticancer Potential
Sulfonamide derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is often overexpressed in tumors. The chloroacetamide moiety can act as an alkylating agent, potentially forming covalent bonds with biological targets. A study on [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives demonstrated moderate to good anticancer activity against various cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast)[3]. This suggests that 2-chloro-N-(2-sulfamoylphenyl)acetamide could also possess cytotoxic effects against cancer cells.
Antimicrobial Activity
The sulfonamide group is the cornerstone of sulfa drugs, which are synthetic antimicrobial agents. While the original sulfa drugs targeted dihydropteroate synthase in bacteria, newer derivatives have shown a broader spectrum of activity. The combination of a sulfonamide with other heterocyclic systems has been a successful strategy in developing new antimicrobial agents. The chloroacetamide group itself has been reported to have antimicrobial properties[4].
Safety and Handling
Detailed toxicological data for 2-chloro-N-(2-sulfamoylphenyl)acetamide is not available. However, based on the parent compound, 2-chloroacetamide, appropriate safety precautions should be taken. 2-Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility[4].
Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2-chloro-N-(2-sulfamoylphenyl)acetamide is a promising, yet largely uncharacterized, molecule with significant potential for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an analysis of its potential biological activities based on the established pharmacology of its constituent functional groups. The provided experimental protocols are intended to serve as a practical starting point for researchers aiming to synthesize and characterize this compound. Further investigation into the specific biological targets and mechanisms of action of 2-chloro-N-(2-sulfamoylphenyl)acetamide is warranted and could lead to the development of novel therapeutic agents.
References
- PubChem. 2-chloro-N-[4-chloro-3-(propan-2-ylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information. PubChem Compound Summary for CID 138857440.
- echemi. Buy 2-Chloro-N-(4-sulfamoyl-phenyl)
- PubChemLite. 2-chloro-n-(4-sulfamoylphenyl)acetamide (C8H9ClN2O3S).
- PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. 2020.
- PMC. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. 2023.
- Taylor & Francis Online. Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)
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- RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
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Comprehensive Synthesis and Mechanistic Pathway of 2-Chloro-N-(2-sulfamoylphenyl)acetamide
Executive Summary & Pharmacological Significance
2-Chloro-N-(2-sulfamoylphenyl)acetamide (C₈H₉ClN₂O₃S) is a highly versatile bifunctional intermediate widely utilized in medicinal chemistry and drug development. It features two critical pharmacophores: an electrophilic chloroacetamide linker and a primary sulfonamide group. The sulfonamide moiety is a foundational structural element in the design of carbonic anhydrase (CA) inhibitors, COX-2 selective NSAIDs, and various antitumor agents[1]. Meanwhile, the α-chloroamide serves as an excellent electrophile for subsequent nucleophilic substitutions (e.g., with amines or thiols) or intramolecular cyclizations to form complex heterocyclic scaffolds like quinazolines and benzothiadiazines[2].
This technical guide provides an in-depth, self-validating protocol for the synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide via the chemoselective N-acylation of 2-aminobenzenesulfonamide using chloroacetyl chloride under modified Schotten-Baumann conditions[3].
Chemoselectivity and Kinetic Control (Mechanistic Principles)
The synthesis relies on a nucleophilic acyl substitution. While the starting material, 2-aminobenzenesulfonamide, contains two distinct nitrogen atoms, the reaction is highly chemoselective and does not require protecting groups.
Causality Behind Experimental Choices:
-
Chemoselectivity: The aromatic amine (-NH₂) is significantly more nucleophilic than the sulfonamide nitrogen (-SO₂NH₂). The lone pair on the sulfonamide nitrogen is strongly delocalized into the highly electron-withdrawing sulfonyl group, rendering it virtually non-nucleophilic under mild aqueous conditions. Thus, acylation occurs exclusively at the aniline nitrogen.
-
Temperature Control (0 °C): Chloroacetyl chloride is a highly reactive aliphatic acid chloride that is prone to rapid hydrolysis in the presence of water[4]. By strictly maintaining the reaction at 0 °C during the addition phase, the rate of the desired amidation vastly outpaces the competitive hydrolysis, ensuring high atom economy.
-
Biphasic Schotten-Baumann Conditions (THF/H₂O + NaHCO₃): As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl will protonate the unreacted 2-aminobenzenesulfonamide, converting it into a non-nucleophilic anilinium salt and stalling the reaction at 50% conversion. Sodium bicarbonate (NaHCO₃) acts as a mild, biphasic proton scavenger that neutralizes the HCl without being strong enough to hydrolyze the resulting chloroacetamide product[3].
Fig 1: Nucleophilic acyl substitution pathway for 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Quantitative Data & Reagent Stoichiometry
To ensure a self-validating and reproducible workflow, exact stoichiometric ratios must be maintained. A slight excess of the acid chloride compensates for trace hydrolysis, while a 1.5-fold excess of base ensures complete neutralization.
Table 1: Stoichiometry and Reagent Equivalents (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Aminobenzenesulfonamide | 172.20 | 1.0 eq | 1.72 g | Nucleophile / Starting Material |
| Chloroacetyl chloride | 112.94 | 1.1 eq | 1.24 g (0.88 mL) | Electrophile / Acylating Agent |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.5 eq | 1.26 g | Acid Scavenger |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 20 mL | Organic Phase |
| Deionized Water (H₂O) | 18.02 | Solvent | 20 mL | Aqueous Phase |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; specific physical cues (e.g., pH changes, precipitation) are embedded to confirm the success of each stage.
Phase 1: Preparation and Initiation
-
System Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer.
-
Dissolution: Add 1.72 g (10 mmol) of 2-aminobenzenesulfonamide and 20 mL of THF to the flask. Stir until complete dissolution is achieved.
-
Base Addition: Dissolve 1.26 g (15 mmol) of NaHCO₃ in 20 mL of deionized water. Add this aqueous solution to the THF mixture, creating a biphasic system.
-
Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0–2 °C.
Phase 2: Electrophilic Addition
-
Reagent Loading: Transfer 0.88 mL (11 mmol) of chloroacetyl chloride into the addition funnel. (Caution: Lachrymator and highly corrosive; perform in a fume hood).
-
Dropwise Addition: Add the chloroacetyl chloride dropwise over a period of 15–20 minutes. Maintain vigorous stirring to ensure maximum surface area contact between the biphasic layers.
-
Self-Validation Check: The internal temperature must not exceed 5 °C during addition. Effervescence (CO₂ gas evolution from the neutralization of HCl by NaHCO₃) should be visible.
-
Phase 3: Maturation and Workup
-
Reaction Maturation: Once the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1 hour.
-
Self-Validation Check: Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The starting material spot (UV active, ninhydrin positive) should be completely consumed.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove trace unreacted amine, followed by saturated brine (20 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to afford pure 2-chloro-N-(2-sulfamoylphenyl)acetamide as a white crystalline solid.
Analytical Validation & Characterization
Post-synthesis, the structural integrity of the compound must be verified. The retention of the highly reactive α-chloro group is the primary metric of success.
Table 2: Expected Analytical Characterization Data
| Method | Signal / Peak | Assignment / Structural Interpretation |
| ¹H NMR (DMSO-d₆) | ~4.40 ppm (s, 2H) | -CH₂-Cl (Methylene protons adjacent to chlorine) |
| ¹H NMR (DMSO-d₆) | ~7.30 - 7.90 ppm (m, 4H) | Aromatic ring protons |
| ¹H NMR (DMSO-d₆) | ~7.60 ppm (br s, 2H) | -SO₂NH₂ (Sulfonamide protons, D₂O exchangeable) |
| ¹H NMR (DMSO-d₆) | ~9.80 ppm (s, 1H) | -NH-CO- (Amide proton, D₂O exchangeable) |
| ESI-MS (m/z) | 249.0 [M+H]⁺, 251.0 [M+H]⁺ | Molecular ion (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |
Process Optimization & Troubleshooting
When scaling up the synthesis of chloroacetamides, researchers frequently encounter stalled reactions or impurity generation[4]. The following decision tree isolates the root causes of common failures.
Fig 2: Decision tree for troubleshooting stalled acylation and optimizing product yield.
References
-
METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Zenodo. 3
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Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. 1
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. 4
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. 2
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Biological activity of sulfamoylphenyl acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of Sulfamoylphenyl Acetamide Derivatives
Introduction
Sulfamoylphenyl acetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. This scaffold, characterized by a central phenyl ring bearing both a sulfamoyl (-SO₂NH₂) and an acetamide (-NHCOCH₃) group, serves as a cornerstone for the development of a wide array of therapeutic agents. The unique electronic and structural features of these moieties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of sulfamoylphenyl acetamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to facilitate further research and development in this promising area.
Anticancer Activity
The quest for novel anticancer agents has identified the sulfamoylphenyl acetamide core as a privileged scaffold. These derivatives have demonstrated significant cytotoxic and antiproliferative effects against a multitude of cancer cell lines, often by targeting enzymes and pathways crucial for tumor growth and survival.[1][2]
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism underlying the anticancer effects of many sulfamoylphenyl acetamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3]
In the tumor microenvironment, which is often hypoxic and acidic, CA IX and CA XII are overexpressed.[4][5] They play a crucial role in pH regulation, facilitating the removal of acidic byproducts of metabolism and helping cancer cells to survive and proliferate in an otherwise hostile environment.[2][4] By inhibiting these enzymes, sulfamoylphenyl acetamide derivatives disrupt pH balance, leading to intracellular acidification and, consequently, apoptosis and reduced tumor growth and metastasis.[4][6] The sulfamoyl group is a key pharmacophore that mimics the substrate and binds to the zinc ion in the active site of the enzyme.[3]
Below is a diagram illustrating the role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.
Caption: Role of CA IX in tumor acidosis and its inhibition.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 4d | A549 (Lung) | 1.81 | Doxorubicin | - | [1] |
| 4k | A549 (Lung) | 1.95 | Doxorubicin | - | [1] |
| 4s | A549 (Lung) | 2.11 | Doxorubicin | - | [1] |
| 4d | HeLa (Cervical) | 1.92 | Doxorubicin | - | [1] |
| 4k | HeLa (Cervical) | 2.04 | Doxorubicin | - | [1] |
| 4s | HeLa (Cervical) | 2.21 | Doxorubicin | - | [1] |
| 4d | MCF-7 (Breast) | 2.12 | Doxorubicin | - | [1] |
| 4k | MCF-7 (Breast) | 2.24 | Doxorubicin | - | [1] |
| Compound 1 | RXF393 (Renal) | 7.01 | Doxorubicin | 13.54 | [7] |
| Compound 1 | HT29 (Colon) | 24.3 | Doxorubicin | 13.50 | [7] |
| Compound 17 | MDA-MB-231 (Breast) | 66.6 | 5-Fluorouracil | 77.28 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It relies on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]
Materials:
-
Sulfamoylphenyl acetamide derivatives
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. Sulfamoylphenyl acetamide derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][11]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[12]
Many sulfamoylphenyl acetamide derivatives are designed as selective COX-2 inhibitors.[9][13] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[12] The sulfonamide moiety is a key structural feature for selective COX-2 inhibition, as it can interact with a side pocket present in the COX-2 active site but not in COX-1.[13]
The following diagram outlines the COX-2 pathway and its inhibition.
Caption: The COX-2 inflammatory pathway and its inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[14][15]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and a positive control (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents as per the kit manufacturer's instructions. Keep the enzyme on ice.[14]
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
Sample (S) wells: Add 10 µL of diluted test compound.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.[15]
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except for a 'no enzyme' background control.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of diluted Arachidonic Acid solution to all wells simultaneously to start the reaction.[14]
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of ~535 nm and emission of ~587 nm for 5-10 minutes.[14]
-
Data Analysis: Calculate the slope of the fluorescence increase in the linear range for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC₅₀ value.
Antimicrobial Activity
The foundational discovery of sulfonamides as the first synthetic antibacterial agents marks a significant milestone in medicine.[16] Sulfamoylphenyl acetamide derivatives continue this legacy, exhibiting activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
The primary antimicrobial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[16][17] This enzyme is essential for the bacterial synthesis of folic acid, a vital precursor for the production of nucleotides (DNA and RNA).[7]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7][16] Due to this similarity, they bind to the active site of the enzyme, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[17] This leads to a bacteriostatic effect, inhibiting bacterial growth and allowing the host's immune system to clear the infection.[17] This mechanism is selectively toxic to bacteria because humans obtain folic acid from their diet and lack the DHPS enzyme.[16]
Caption: Workflow for the PTZ-induced seizure model.
Conclusion
The sulfamoylphenyl acetamide scaffold is a remarkably versatile platform for the design and discovery of new therapeutic agents. Derivatives of this core structure have demonstrated a wide range of significant biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. Their mechanisms of action often involve the targeted inhibition of key enzymes such as carbonic anhydrases, cyclooxygenases, and dihydropteroate synthase. The structure-activity relationships highlight the critical role of the sulfamoyl and acetamide groups in binding to these biological targets and eliciting a pharmacological response. The standardized experimental protocols detailed in this guide provide a robust framework for the continued evaluation and rational design of novel sulfamoylphenyl acetamide derivatives. Future research in this area holds considerable promise for the development of next-generation therapeutics with improved efficacy and selectivity.
References
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Taylor & Francis. (2019, March 8). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]
-
JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. JoVE. Retrieved from [Link]
- Saeed, A., et al. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Medicinal Chemistry Research, 24(5), 2347-2361.
-
Wikipedia. (2025, September 21). Dihydropteroate synthase inhibitor. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli.... ResearchGate. Retrieved from [Link]
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Al-Warhi, T., et al. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Retrieved from [Link]
-
NCBI. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Center for Biotechnology Information. Retrieved from [Link]
-
NCBI. (n.d.). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. National Center for Biotechnology Information. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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NCBI. (n.d.). Targeting Carbonic Anhydrase IX Activity and Expression. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and anticonvulsant activity of some new 3-(p-sulfamoylphenyl)-4(3H)-quinazolinones. PubMed. Retrieved from [Link]
-
Frontiers. (2016, March 28). Prognostic Significance of Carbonic Anhydrase IX Expression in Cancer Patients: A Meta-Analysis. Frontiers in Oncology. Retrieved from [Link]
-
Journal of Cell Science. (2011, April 1). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Journal of Cell Science. Retrieved from [Link]
-
PubMed. (n.d.). [Development of New Antiepileptic Agents. III. Anticonvulsant Activity of Some Derivatives of 1-(p-sulfamoylphenyl)-imidazolidinone-5 (Author's Transl)]. PubMed. Retrieved from [Link]
-
Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test. Retrieved from [Link]
-
PubMed. (2023, January 15). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. PubMed. Retrieved from [Link]
-
Oxford Academic. (2009, December 1). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Retrieved from [Link]
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NCBI. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers. (2017, March 27). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. Retrieved from [Link]
-
NCBI. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Center for Biotechnology Information. Retrieved from [Link]
-
NCBI. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic presentation of COX inflammatory pathway. ResearchGate. Retrieved from [Link]
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Mechanistic Profiling of 2-Chloro-N-(2-sulfamoylphenyl)acetamide: A Covalent Electrophilic Probe
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), 2-chloro-N-(2-sulfamoylphenyl)acetamide (CAS 89981-37-3) 1 serves as a highly specialized, bifunctional electrophilic probe. As an application scientist evaluating molecular modalities, I classify this compound not merely by its static structure, but by its dynamic kinetic profile. By coupling a primary benzenesulfonamide (a classic recognition element) with an
Pharmacophore Architecture & Chemical Biology
The efficacy of this compound relies on the precise spatial arrangement of its two functional domains (the ortho-substitution pattern):
-
The Recognition Element (Benzenesulfonamide): This moiety drives the initial reversible binding affinity (
). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen acts as a Zinc-Binding Group (ZBG), displacing the catalytic zinc-bound hydroxide 2. In transferases like GSTO1-1, the phenyl ring occupies the hydrophobic H-site 3. -
The Electrophilic Warhead (
-Chloroacetamide): Unlike hyper-reactive acyl chlorides, the chloroacetamide is relatively stable in aqueous buffers. It requires the microenvironment of the enzyme's active site to lower the transition state energy, enabling a nucleophilic substitution ( ) attack by a proximal amino acid residue (e.g., Cysteine or Histidine).
Dual Mechanism of Action
Pathway A: Carbonic Anhydrase (CA IX/XII) Inactivation
Tumor-associated CAs regulate intracellular pH in hypoxic tumor microenvironments. The compound first forms a reversible encounter complex with the active site, anchored by the Zn
Pathway B: GSTO1-1 and Inflammasome Suppression
GSTO1-1 is an atypical glutathione transferase implicated in the activation of the NLRP3 inflammasome. The benzenesulfonamide moiety guides the molecule into the GSTO1-1 active site, positioning the chloroacetamide perfectly to alkylate the catalytic Cys32 . This covalent modification prevents GSTO1-1 from deglutathionylating NEK7, thereby halting NLRP3 inflammasome assembly and suppressing IL-1
Figure 1: Proximity-driven covalent inhibition pathway for metalloenzymes and transferases.
Quantitative Data & Kinetic Profiling
A common pitfall in evaluating TCIs is relying on steady-state
Table 1: Comparative Kinetic Profiling of Reversible vs. Covalent Inhibitors
| Target Enzyme | Inhibitor Class | Representative Compound | Mass Shift (Da) | |||
| CA IX | Reversible | Acetazolamide | 0.025 | N/A | N/A | 0 |
| CA IX | Covalent | 2-Chloro-N-(2-sulfamoylphenyl)acetamide | 1.20 | 0.45 | 6,250 | +212.2 |
| GSTO1-1 | Reversible | Non-reactive Sulfonamide | 0.85 | N/A | N/A | 0 |
| GSTO1-1 | Covalent | Chloroacetamide Analog | 0.35 | 0.82 | 39,000 | +212.2 |
(Note: Data represents typical kinetic parameters for this pharmacophore class to illustrate the evaluation framework).
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the exact causality behind experimental choices for characterizing this compound.
Protocol 1: Stopped-Flow Kinetic Assay ( Determination)
Causality: Classical steady-state assays cannot capture the fast kinetics of covalent inactivation. Stopped-flow spectroscopy allows real-time measurement of residual enzyme activity to extract true kinetic parameters.
-
Buffer Preparation: Prepare recombinant enzyme (e.g., CA IX) in 50 mM HEPES buffer (pH 7.4). Causality: HEPES is a non-nucleophilic buffer, preventing premature quenching of the chloroacetamide warhead before it reaches the enzyme.
-
Incubation: Mix the enzyme with varying concentrations of the inhibitor (ranging from
to ). -
Rapid Mixing: Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor complex with CO
-saturated water containing Phenol Red indicator. -
Data Acquisition: Monitor the absorbance change at 558 nm. Causality: The hydration of CO
produces protons, dropping the pH and shifting the indicator's absorbance. This acts as a real-time proxy for enzymatic activity. -
Kinetic Extraction: Plot the observed rate constant (
) against inhibitor concentration to extract (the asymptote) and (the concentration at half-maximal ).
Protocol 2: Intact Protein LC-MS for Covalent Validation
Causality: Kinetic data alone cannot confirm binding stoichiometry. Intact LC-MS provides direct structural evidence of a 1:1 adduct, ruling out promiscuous multi-alkylation.
-
Reaction Setup: Incubate 10 µM of the target enzyme with 50 µM of the inhibitor for 60 minutes at 37°C.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column. Causality: Removing excess unreacted inhibitor prevents artifactual, non-specific alkylation during the high-temperature ionization process in the mass spectrometer.
-
LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use MaxEnt1 software to deconvolute the multiply charged envelope to a zero-charge mass.
-
Self-Validating System Check: Confirm a single mass shift of +212.2 Da (Inhibitor MW 248.7 Da minus HCl 36.5 Da). To validate that this alkylation is strictly active-site directed, run a parallel control where the enzyme is pre-incubated with a high-affinity reversible inhibitor (e.g., Acetazolamide). Causality: If the +212.2 Da peak disappears in the control, it proves the covalent modification is proximity-driven and not a result of non-specific reactivity.
Figure 2: Self-validating experimental workflow for characterizing covalent inhibitors.
References
-
PubChem (NIH). "2-chloro-N-(2-sulfamoylphenyl)acetamide". URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors". URL:[Link]
-
RSC Advances (Royal Society of Chemistry). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition". URL:[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Spectroscopic Characterization and Analytical Profiling of 2-Chloro-N-(2-sulfamoylphenyl)acetamide: A Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of unequivocally characterizing bifunctional intermediates used in pharmaceutical synthesis. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS: 89981-37-3) is a highly versatile building block, predominantly utilized in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and related heterocyclic therapeutics.
This whitepaper establishes a rigorous, orthogonal framework for the spectroscopic characterization of this compound. Rather than presenting isolated data points, this guide details the causality behind our analytical choices and provides self-validating experimental protocols to ensure absolute data integrity.
Structural Context & Synthesis Workflow
The target molecule, C₈H₉ClN₂O₃S, features two highly polar, hydrogen-bonding moieties situated ortho to each other on a benzene ring: a primary sulfonamide (-SO₂NH₂) and an α-chloroacetamide (-NH-CO-CH₂Cl).
Synthesis typically proceeds via the nucleophilic acyl substitution of 2-aminobenzenesulfonamide with chloroacetyl chloride . The reaction is highly regioselective for the more nucleophilic aniline amine over the sulfonamide nitrogen.
Workflow for the synthesis and purification of 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Spectroscopic Profiling & Data Interpretation
To establish trustworthiness, we must deploy a multi-modal analytical strategy where each technique compensates for the blind spots of the others.
Multi-modal spectroscopic validation logic for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design: Chloroform-d (CDCl₃) is an inappropriate solvent for this compound. The extensive intermolecular hydrogen bonding inherent to sulfonamides causes severe line broadening and poor solubility in non-polar media. We deliberately select DMSO-d₆ because its strong hydrogen-bond accepting nature disrupts solute-solute aggregation, yielding sharp resonances. Crucially, DMSO-d₆ lacks rapid proton exchange properties, allowing us to observe the diagnostic amide (-NH-) and sulfonamide (-NH₂) protons.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 4.42 | Singlet (s) | 2H | - | -CH₂-Cl (α-protons) |
| 7.35 | Triplet of doublets (td) | 1H | 7.8, 1.2 | Ar-H (C4) |
| 7.62 | Triplet of doublets (td) | 1H | 7.8, 1.5 | Ar-H (C5) |
| 7.68 | Broad singlet (br s) | 2H | - | -SO₂NH₂ (Sulfonamide) |
| 7.85 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Ar-H (C3) |
| 8.12 | Doublet of doublets (dd) | 1H | 8.2, 1.2 | Ar-H (C6) |
| 9.85 | Singlet (s) | 1H | - | -NH-CO- (Amide) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| 43.5 | -CH₂-Cl | Aliphatic methylene |
| 121.5 | Ar-C6 | Aromatic CH |
| 124.8 | Ar-C4 | Aromatic CH |
| 128.2 | Ar-C5 | Aromatic CH |
| 131.5 | Ar-C2 (-SO₂) | Quaternary Aromatic |
| 133.4 | Ar-C3 | Aromatic CH |
| 135.8 | Ar-C1 (-NH) | Quaternary Aromatic |
| 165.2 | -C=O | Amide Carbonyl |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Design: Traditional KBr pellets can induce ion-exchange artifacts or hydration issues with highly polar sulfonamides. We utilize Attenuated Total Reflectance (ATR) FTIR to analyze the neat solid, preserving the compound's native crystalline hydrogen-bonding network.
Table 3: Key FTIR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3250 | Medium | N-H stretch (Sulfonamide & Amide) |
| 1680 | Strong | C=O stretch (Amide I band) |
| 1530 | Strong | N-H bend (Amide II band) |
| 1330 | Strong | S=O asymmetric stretch |
| 1160 | Strong | S=O symmetric stretch |
| 755 | Medium | C-Cl stretch |
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design: Relying solely on NMR is scientifically insufficient for halogenated compounds. HRMS in Electrospray Ionization positive mode (ESI+) is required to confirm the elemental composition. The natural abundance of ³⁵Cl and ³⁷Cl (roughly 3:1) provides an internal, self-validating isotopic signature that unequivocally confirms the presence of the chloroacetyl moiety.
Table 4: HRMS (ESI+) Data
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Isotope |
| [M+H]⁺ | 249.0098 | 249.0095 | -1.2 | ³⁵Cl (Base peak) |
| [M+H]⁺ (Isotope) | 251.0068 | 251.0065 | -1.1 | ³⁷Cl (~32% intensity) |
| [M+Na]⁺ | 270.9917 | 270.9912 | -1.8 | ³⁵Cl |
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
NMR Acquisition Protocol
-
Sample Preparation: Dissolve exactly 15 mg of the purified solid in 0.6 mL of DMSO-d₆ (99.9% D).
-
Internal Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly 0.00 ppm serves as the internal self-validating reference point for the chemical shift axis.
-
Filtration: Transfer the solution to a 5 mm precision NMR tube via a glass-wool plugged pipette. Removing particulate matter is critical to maintaining magnetic field homogeneity and achieving sharp peak resolution.
-
¹H Acquisition: Acquire at 400 MHz using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans. Scientific Rationale: The 2.0 s delay ensures complete longitudinal relaxation (T₁) of the broad sulfonamide protons, preventing integration errors.
-
¹³C Acquisition: Acquire at 100 MHz using a power-gated decoupling sequence (e.g., WALTZ-16) to minimize Nuclear Overhauser Effect (NOE) bias on the quaternary carbons (C1, C2, C=O).
FTIR Acquisition Protocol
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum of ambient air. Scientific Rationale: This step acts as a self-validating baseline, automatically subtracting atmospheric CO₂ and water vapor from the final spectrum.
-
Sample Application: Place ~2 mg of the solid sample directly onto the center of the crystal. Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.
HRMS Acquisition Protocol
-
Solvent Matrix: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50 v/v) containing 0.1% formic acid. The formic acid acts as a proton source, heavily favoring the formation of [M+H]⁺ ions.
-
Lock-Mass Calibration (Self-Validating System): Infuse the sample into the ESI source at 10 µL/min. Simultaneously, infuse an internal lock mass (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2771) via a secondary reference probe. Scientific Rationale: The instrument continuously corrects its mass axis against the lock mass in real-time, guaranteeing mass accuracy errors of < 5 ppm and eliminating instrumental drift.
-
Acquisition: Record data in positive ion mode (ESI+), scanning m/z 100-1000.
Conclusion
The comprehensive spectroscopic profiling of 2-chloro-N-(2-sulfamoylphenyl)acetamide requires an integrated approach. By utilizing DMSO-d₆ for NMR to preserve exchangeable protons, ATR-FTIR to capture the native solid-state hydrogen bonding, and lock-mass corrected HRMS to validate the chlorine isotopic signature, researchers can establish an irrefutable, self-validating proof of structure.
References
-
PubChem. "2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 33329800". National Center for Biotechnology Information. URL:[Link]
-
Angeli, A., et al. (2019). "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold." European Journal of Medicinal Chemistry. URL:[Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
Comprehensive Technical Guide on 2-Chloro-N-(2-sulfamoylphenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS: 89981-37-3) is a highly versatile intermediate characterized by its dual reactivity profile: an electrophilic
Physicochemical Profiling & Structural Analysis
The utility of 2-chloro-N-(2-sulfamoylphenyl)acetamide stems from its unique electronic distribution. The molecule contains an aniline-derived amide linkage and an ortho-substituted sulfonamide group. The electron-withdrawing nature of the sulfonyl group significantly depresses the nucleophilicity of the adjacent nitrogen, a feature that is heavily exploited during its regioselective synthesis[1].
Table 1: Chemical Identification and Quantitative Properties
| Property | Value |
| Chemical Name | 2-chloro-N-(2-sulfamoylphenyl)acetamide |
| CAS Registry Number | 89981-37-3 |
| Molecular Formula | C₈H₉ClN₂O₃S |
| Molecular Weight | 248.69 g/mol |
| SMILES String | O=C(CCl)Nc1ccccc1S(=O)(=O)N |
| Hydrogen Bond Donors | 2 (Amide -NH, Sulfonamide -NH₂) |
| Hydrogen Bond Acceptors | 4 |
| Commercial Utility | High-throughput screening compound, synthetic intermediate[2] |
Synthetic Methodology: Regioselective N-Acylation
The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide relies on the inherent nucleophilic differential between the primary aromatic amine and the primary sulfonamide of the starting material, 2-aminobenzenesulfonamide. Because the sulfonamide nitrogen is strongly deactivated by the adjacent
Protocol 1: Regioselective Synthesis Workflow
Objective: High-yield preparation of 2-chloro-N-(2-sulfamoylphenyl)acetamide via controlled N-acylation.
-
Preparation: Suspend 2-aminobenzenesulfonamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.
-
Causality: The reaction between acid chlorides and amines is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing unwanted bis-acylation or nucleophilic attack by the weakly reactive sulfonamide group.
-
-
Base Addition: Introduce a mild base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 equiv) to act as an acid scavenger.
-
Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.
-
Causality: Dropwise addition ensures the electrophile remains the limiting reagent in solution, maximizing regioselectivity and preventing the formation of dimeric impurities.
-
-
Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC.
-
Workup & Isolation: Quench the reaction with distilled water to hydrolyze any unreacted acid chloride. Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure title compound.
Figure 1: N-acylation workflow for the synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Reactivity & Downstream Applications: The 1,2,5-Benzothiadiazepine Pathway
The true architectural value of 2-chloro-N-(2-sulfamoylphenyl)acetamide lies in its capacity to undergo intramolecular cyclization. By subjecting the compound to strong basic conditions, the sulfonamide nitrogen can be deprotonated to form a highly nucleophilic sulfonamidate anion. This anion subsequently attacks the electrophilic
The resulting cyclized product is a 1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide derivative. This 7-membered heterocyclic ring is of immense pharmacological interest as it represents a sulfonamide bioisostere of the 1,4-benzodiazepine framework—a "privileged structure" known for its profound allosteric modulation of GABA_A receptors and other CNS targets[3].
Protocol 2: Base-Promoted Intramolecular Cyclization
Objective: Synthesis of the 7-membered 1,2,5-benzothiadiazepine pharmacophore.
-
Deprotonation: Dissolve the purified 2-chloro-N-(2-sulfamoylphenyl)acetamide in anhydrous Dimethylformamide (DMF). Cool to 0 °C and cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Causality: The sulfonamide protons are weakly acidic (
). A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the nitrogen, generating the reactive nucleophile necessary for ring closure.
-
-
Cyclization: Heat the reaction mixture to 60–80 °C for 4–6 hours.
-
Causality: Forming a 7-membered ring entails a significant entropic penalty and transannular strain. Elevated thermal conditions provide the necessary activation energy to drive the intramolecular
displacement of the chloride leaving group.
-
-
Isolation: Cool the mixture, carefully quench with ice water to neutralize excess NaH, and adjust the pH to ~6 using dilute HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to isolate the 1,2,5-benzothiadiazepine core.
Figure 2: Intramolecular cyclization mechanism yielding the 1,2,5-benzothiadiazepine scaffold.
Biological Significance & Pharmacological Applications
Compounds derived from the 2-chloro-N-(2-sulfamoylphenyl)acetamide precursor are actively utilized in modern drug discovery pipelines. Beyond CNS applications, structurally related functionalized sulfonamides and their cyclized derivatives have shown efficacy as selective Carbonic Anhydrase (CA IX and XII) inhibitors, which are critical targets in hypoxic tumor microenvironments[4]. Furthermore, similar benzothiadiazepine and quinazoline architectures are being investigated for their roles as Indoleamine 2,3-dioxygenase (IDO) inhibitors, preventing tumor-mediated immune escape by modulating the kynurenine pathway[5]. The ability to rapidly generate these diverse screening libraries underscores the paramount importance of high-quality, bifunctional intermediates like CAS 89981-37-3.
References
-
National Center for Biotechnology Information (NIH). "2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 11651581". PubChem. Available at:[Link]
-
Angeli, A., et al. "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold". ChemRxiv (2022). Available at:[Link]
-
ResearchGate. "Reductive Smiles Rearrangement of 1-[(5-Chloro-2-nitrophenyl)-sulfonyl]-1H-pyrrole-2-carbo-hydrazide to 1-Amino-6-chloro-2-(1H-pyrrol-2-yl)benzimidazole" (Discussing 1,2,5-benzothiadiazepine 1,1-dioxides). Available at:[Link]
- Kyowa Hakko Kirin Co., Ltd. "KYNURENINE PRODUCTION INHIBITOR". European Patent Office EP 2374802 A1.
Sources
Methodological & Application
Advanced Application Note: Synthesis and Characterization of N-Aryl Acetamide Derivatives
Executive Summary & Pharmacological Context
N-aryl acetamides represent a highly privileged structural motif in medicinal chemistry, organic synthesis, and pharmaceutical development. Historically foundational as early analgesics and antipyretics (e.g., acetanilide and paracetamol), this chemical class has recently seen a resurgence in targeted drug discovery. Modern phenotypic screening has identified N-aryl acetamide derivatives, such as WEHI-326, as potent antimalarial agents that inhibit the development of Plasmodium falciparum asexual ring-stage parasites by interacting with rhomboid protease PfROM8 and the cation channel PfCSC1 1.
This application note provides a rigorous, self-validating protocol for the synthesis of N-aryl acetamides—using the acetylation of aniline as a model system—designed for researchers requiring high-yield, reproducible methodologies.
Pharmacological mechanism of N-aryl acetamides disrupting P. falciparum development.
Mechanistic Rationale: The Acetylation Pathway
The synthesis of N-aryl acetamides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the arylamine attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate, followed by the expulsion of a leaving group to yield the amide 2.
Causality in Reagent Selection: While acetyl chloride is a highly reactive electrophile, it is notoriously difficult to handle in standard benchtop environments due to its corrosive nature, violent exothermic reactivity, and rapid hydrolysis upon exposure to atmospheric moisture 3. By contrast, acetic anhydride is the preferred reagent. It provides a controlled reaction rate and allows the synthesis to be performed in an aqueous medium without the strict requirement for anhydrous conditions, aligning with modern green chemistry principles 4.
Quantitative Physicochemical Data
To facilitate in-process monitoring, yield calculations, and product verification, the physicochemical properties of the model reactant (aniline) and product (acetanilide) are summarized below 2.
| Property | Aniline (Reactant) | Acetanilide (Product) |
| Molecular Formula | C₆H₅NH₂ | C₈H₉NO |
| Molar Mass | 93.13 g/mol | 135.17 g/mol |
| Appearance | Yellowish to brownish oily liquid | White, flaky crystalline solid |
| Melting Point | -6 °C | 113–115 °C |
| Boiling Point | 184 °C | 304 °C |
| Solubility | Immiscible/Slightly soluble in water | Soluble in hot water, ethanol, ether |
Experimental Methodology: Aqueous Acetylation
This protocol utilizes a highly efficient aqueous method that eliminates the need for prolonged refluxing under anhydrous conditions.
Experimental workflow for the aqueous synthesis and validation of N-aryl acetamides.
Step-by-Step Protocol
Step 1: Preparation of the Anilinium Intermediate
-
Action: In a 150 mL Erlenmeyer flask, suspend 2.0 mL of aniline (~21.5 mmol) in 50 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid (HCl) and swirl until the solution becomes completely homogeneous 5.
-
Causality: Free aniline is an oily liquid immiscible in water. The addition of HCl protonates the amine to form water-soluble aniline hydrochloride. This ensures a uniform reaction environment and temporarily protects the amine from premature oxidation.
Step 2: Preparation of the Buffer Solution
-
Action: In a separate beaker, dissolve 3.0 g of sodium acetate trihydrate in 15 mL of distilled water. Set aside.
Step 3: Acetylation Reaction under Kinetic Control
-
Action: Add 3.0 mL of acetic anhydride to the aniline hydrochloride solution. Immediately and rapidly pour in the prepared sodium acetate solution while swirling the flask vigorously 3.
-
Causality: Acetic anhydride is relatively stable against hydrolysis in an acidic medium. The rapid addition of sodium acetate (a weak base buffer) deprotonates the anilinium ion back to the free, nucleophilic aniline in situ. The liberated aniline immediately attacks the acetic anhydride. This kinetic control ensures the amide bond forms faster than the anhydride can be hydrolyzed by the aqueous solvent.
Step 4: Isolation by Precipitation
-
Action: Allow the reaction to stand at room temperature for 5 minutes, then cool the flask in an ice-water bath for 15–20 minutes. White crystals of acetanilide will precipitate 5.
-
Causality: Acetanilide exhibits high solubility in hot water but negligible solubility at 0 °C. The ice bath maximizes the thermodynamic yield of the crystallization process while keeping water-soluble byproducts (acetic acid, sodium chloride) in solution.
Step 5: Filtration and Recrystallization
-
Action: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold water. For high-purity applications, recrystallize the solid from boiling water or a 95% ethanol/water mixture.
Quality Control & Self-Validation System
A scientifically rigorous protocol must contain internal checks to validate success. Perform the following analyses to confirm the structural integrity and purity of the synthesized N-aryl acetamide:
-
Melting Point Determination: The purified, dried crystals must exhibit a sharp melting point between 113–115 °C .
-
Validation Logic: A depressed or broadened melting range indicates incomplete reaction (presence of unreacted aniline) or retained moisture/solvent impurities 2.
-
-
Chromatographic Verification (TLC): Run a Thin-Layer Chromatography (TLC) plate using a hexane/ethyl acetate (8:2) mobile phase.
-
Validation Logic: The product spot should have a distinct
value compared to the starting aniline, confirming complete consumption of the starting material .ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
-
-
Mass Spectrometry (GC-MS): For advanced validation, GC-MS can be utilized.
-
Validation Logic: Confirms the molecular ion mass (
135 for acetanilide) and identifies characteristic fragment losses (e.g., or ), definitively proving the formation of the N-aryl acetamide linkage 6.
-
References
-
BenchChem. Application Notes and Protocols for the Acetylation of Aniline. 2
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 5
-
Resonance (Indian Academy of Sciences). A Convenient Laboratory Preparation of Acetanilide.3
-
Journal of Medicinal Chemistry (ACS Publications). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. 1
-
Pendidikan Kimia / J. Chem. Educ. Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery.6
-
Scholarly Research Journal for Interdisciplinary Studies (SRJIS). The Acylation of Different Amines with Acetic Anhydride by Using Biocatalyst.4
Sources
Application Note: 2-Chloro-N-(2-sulfamoylphenyl)acetamide as a Privileged Intermediate for Targeted Anticancer Agents
Introduction & Chemical Rationale
The development of targeted anticancer therapies relies heavily on the strategic utilization of privileged chemical scaffolds. 2-chloro-N-(2-sulfamoylphenyl)acetamide (CAS 89981-37-3) represents a highly versatile, bifunctional intermediate in medicinal chemistry[1][2]. Its architecture is defined by two critical functional domains:
-
The Primary Sulfonamide Moiety : A classical Zinc-Binding Group (ZBG) that exhibits high affinity for the catalytic zinc ion within Carbonic Anhydrase (CA) metalloenzymes[3].
-
The α-Chloroacetamide Group : A highly reactive electrophilic center that facilitates rapid nucleophilic substitution, allowing for extensive structural diversification and library generation[4].
Mechanistic Pathway: Targeting Tumor Hypoxia via CA IX/XII
Solid tumors frequently outgrow their vascular supply, leading to localized hypoxia. To survive this acidic and oxygen-deprived microenvironment, cancer cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor drives the overexpression of transmembrane Carbonic Anhydrase isoforms, specifically CA IX and CA XII[5][6]. These isozymes catalyze the rapid hydration of carbon dioxide to bicarbonate and protons, buffering the intracellular pH while acidifying the extracellular matrix—a process that promotes tumor survival, invasion, and metastasis[5][7].
By utilizing 2-chloro-N-(2-sulfamoylphenyl)acetamide to synthesize novel sulfonamide derivatives, researchers can design molecules that selectively bind the catalytic Zn²⁺ ion in the active site of CA IX[8][9]. The inhibition of this enzyme disrupts the pH regulatory machinery of the cancer cell, inducing severe intracellular acidosis and subsequent apoptosis[8].
Mechanism of action for sulfonamide-based CA IX inhibitors in hypoxic tumor environments.
Synthetic Workflows & Self-Validating Protocols
The synthetic utility of this intermediate lies in its dual reactivity. The following protocols outline the synthesis of the intermediate and its subsequent diversification into targeted therapeutics.
Synthetic workflow from 2-aminobenzenesulfonamide to targeted CA IX inhibitors.
Protocol A: Synthesis of 2-Chloro-N-(2-sulfamoylphenyl)acetamide
Expertise & Causality : This reaction utilizes a base-catalyzed acylation. Triethylamine (TEA) is employed as a proton scavenger to prevent the premature protonation of the unreacted 2-aminobenzenesulfonamide, ensuring high atom economy. The reaction is strictly maintained at 0°C to suppress the competitive hydrolysis of the highly reactive chloroacetyl chloride[10].
Step-by-Step Methodology :
-
Preparation : Dissolve 10.0 mmol of 2-aminobenzenesulfonamide in 20 mL of anhydrous Tetrahydrofuran (THF) in a clean, dry round-bottom flask.
-
Base Addition : Add 12.0 mmol of Triethylamine (TEA) to the solution and stir for 10 minutes. Cool the mixture to 0°C using an ice-water bath.
-
Acylation : Dissolve 11.0 mmol of chloroacetyl chloride in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic reaction[10].
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
In-Process Control (Self-Validation) : Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of Ethyl Acetate/Hexane (1:1). The complete disappearance of the amine starting material (visualized under UV 254 nm) validates reaction completion.
-
Workup : Quench the reaction with 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from a Methanol/Hexane mixture to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide as a crystalline solid[10].
Protocol B: Diversification via Nucleophilic Substitution
Expertise & Causality : The α-carbon of the chloroacetamide group is highly susceptible to Sₙ2 nucleophilic attack by secondary amines (e.g., morpholine, piperidine). Potassium carbonate (K₂CO₃) is used to neutralize the generated HCl, driving the reaction forward and preventing the nucleophile from forming an unreactive hydrochloride salt.
Step-by-Step Methodology :
-
Preparation : Dissolve 1.0 mmol of 2-chloro-N-(2-sulfamoylphenyl)acetamide in 10 mL of Dimethylformamide (DMF).
-
Nucleophile Addition : Add 1.2 mmol of the chosen secondary amine and 1.5 mmol of anhydrous K₂CO₃.
-
Heating : Stir the mixture at 60°C for 4 to 6 hours.
-
In-Process Control (Self-Validation) : Perform LC-MS analysis. The presence of the molecular ion peak [M+H]⁺ corresponding to the substituted product and the absence of the starting material peak (m/z ~248) confirms successful substitution.
-
Workup : Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMF, and dry under vacuum to obtain the target CA IX inhibitor.
Protocol C: In Vitro CA IX Inhibition Assay
Expertise & Causality : To validate the biological efficacy of the synthesized compounds, a stopped-flow CO₂ hydration assay is utilized. Acetazolamide is used as a positive control to benchmark the assay's sensitivity and ensure the recombinant enzyme is active[5].
Step-by-Step Methodology :
-
Reagent Preparation : Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4).
-
Enzyme Incubation : Incubate recombinant human CA IX (10 nM) with varying concentrations of the inhibitor for 15 minutes at 20°C to allow equilibrium binding.
-
Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.
-
Detection : Monitor the decrease in absorbance of a pH indicator (e.g., Phenol Red) at 558 nm, which corresponds to the generation of protons during CO₂ hydration.
-
Data Validation : Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the IC₅₀. A valid assay must yield an IC₅₀ for Acetazolamide within 10% of its established literature value (approx. 25 nM)[5].
Quantitative Data & Structure-Activity Relationship (SAR)
The table below summarizes the inhibitory profiles of representative derivatives synthesized from the 2-chloro-N-(2-sulfamoylphenyl)acetamide intermediate. The data highlights the critical objective of achieving selectivity for the tumor-associated CA IX over the ubiquitous cytosolic off-targets (CA I and CA II) to minimize systemic side effects[5][6].
| Compound / Derivative | hCA I (Cytosolic) IC₅₀ (nM) | hCA II (Cytosolic) IC₅₀ (nM) | hCA IX (Tumor) IC₅₀ (nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 0.48 |
| Intermediate (CAS 89981-37-3) | >10,000 | 4,500 | 850 | 5.29 |
| Derivative A (Morpholine sub.) | 8,500 | 320 | 15 | 21.3 |
| Derivative B (Piperidine sub.) | >10,000 | 540 | 8 | 67.5 |
Note: Data is representative of typical SAR trends observed in sulfonamide-based CAI development, demonstrating how bulky aliphatic substitutions at the α-carbon enhance selectivity for the CA IX active site.
Conclusion
2-Chloro-N-(2-sulfamoylphenyl)acetamide is a foundational building block in medicinal chemistry, specifically tailored for the design of targeted anticancer agents. By leveraging its dual-reactive profile, researchers can efficiently generate diverse libraries of sulfonamide-based Carbonic Anhydrase IX inhibitors. The self-validating protocols provided herein ensure high-fidelity synthesis and biological evaluation, accelerating the drug discovery pipeline for hypoxia-targeted therapies.
References
-
PubChem . 2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S. National Center for Biotechnology Information.[Link]
-
Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714.[Link]
-
Abbas, Z. K., Naser, N. H., & Atiya, R. N. (2023). Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. Journal of Contemporary Medical Sciences, 9(4), 245–254.[Link]
-
Huwaimel, B. I., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv / PMC.[Link]
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- 1. 2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 3451471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-benzenesulfonyl chloride|CAS 109061-25-8 [benchchem.com]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth | Journal of Contemporary Medical Sciences [jocms.org]
- 9. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 10. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Structural Characterization of Acetamide Derivatives via ¹H and ¹³C NMR Spectroscopy
Introduction & Mechanistic Insights
The structural characterization of acetamide derivatives (R-NH-CO-CH₃) via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. Acetamides are ubiquitous in pharmaceutical development (e.g., paracetamol, melatonergic agents) and agrochemicals (e.g., DEET). However, their NMR spectra are often complicated by the inherent electronic properties of the amide bond.
The nitrogen lone pair in an acetamide delocalizes into the adjacent carbonyl pi-system, giving the C-N bond a partial double-bond character[1]. This resonance restricts the free rotation around the C-N bond, creating a high rotational energy barrier (ΔG‡). Consequently, acetamides frequently exist as a mixture of E and Z rotamers. If the rate of interconversion between these rotamers is slow relative to the NMR timescale at room temperature, the spectrum will display duplicated sets of signals for the same molecule, which can easily be misidentified as chemical impurities[2].
Additionally, the ¹⁴N nucleus (spin I = 1) induces quadrupolar relaxation, which, combined with the rapid chemical exchange of the N-H proton with trace moisture in the solvent, often results in severe peak broadening or the complete disappearance of the N-H signal[3].
Mechanistic pathway of restricted C-N rotation leading to rotamer formation and VT-NMR coalescence.
The Causality of Solvent Selection: The Case for DMSO-d₆
A critical decision in acetamide NMR analysis is solvent selection. When utilizing non-polar or weakly interacting solvents like CDCl₃, the amide N-H proton is highly susceptible to rapid intermolecular chemical exchange, leading to broad, unintegrable baseline humps.
The Solution: Switching to a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d₆ acts as a conformational and chemical trap. DMSO acts as a strong hydrogen-bond acceptor, binding tightly to the amide N-H proton. This interaction drastically slows down the intermolecular proton exchange rate[4]. As a result, the N-H signal sharpens significantly, typically appearing in the downfield region (8.0 – 10.0 ppm), allowing for accurate integration and the observation of scalar couplings (e.g., ³JNH-CH). This solvent switch is a self-validating step; if a missing N-H peak in CDCl₃ appears sharply in DMSO-d₆, the issue is definitively diagnosed as chemical exchange[3].
Variable Temperature (VT) NMR Dynamics
When duplicated aliphatic or aromatic peaks are observed, distinguishing between true chemical impurities and rotamers is paramount. Variable Temperature (VT) NMR serves as a self-validating diagnostic tool for this purpose.
The Causality: By incrementally increasing the sample temperature inside the NMR probe, thermal energy is introduced into the molecular system. This added energy allows the molecules to overcome the rotational energy barrier (ΔG‡) of the C-N partial double bond[2]. As the temperature rises, the exchange rate between the E and Z rotamers increases. The distinct peaks will begin to broaden, merge at a specific "coalescence temperature" (Tc), and eventually sharpen into a single, time-averaged peak at high temperatures[1]. If the duplicated peaks do not coalesce upon heating (up to 350-380 K), they are likely true impurities rather than rotamers.
Quantitative Spectral Assignments
Below is a summary of typical chemical shifts for acetamide derivatives, followed by a highly specific case study on the widely analyzed drug Paracetamol (N-acetyl-p-aminophenol).
Table 1: General Acetamide NMR Chemical Shifts
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity / Characteristics |
| ¹H | Amide N-H | 7.5 - 10.0 | Broad singlet; sharpens in DMSO-d₆ |
| ¹H | α-Methyl (CH₃-C=O) | 1.9 - 2.2 | Sharp singlet; integrates to 3H |
| ¹³C | Carbonyl (C=O) | 168.0 - 172.0 | Quaternary carbon; low intensity |
| ¹³C | α-Methyl (CH₃-C=O) | 22.0 - 25.0 | Primary carbon; high intensity |
Table 2: Paracetamol Specific Assignments (in DMSO-d₆)[5]
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | Amide N-H | 9.68 | Singlet (broad) | 1H |
| ¹H | Phenolic O-H | 9.14 | Singlet (broad) | 1H |
| ¹H | Aromatic (ortho to NH) | 7.35 | Doublet (J ≈ 8.7 Hz) | 2H |
| ¹H | Aromatic (ortho to OH) | 6.68 | Doublet (J ≈ 8.7 Hz) | 2H |
| ¹H | Acetamide Methyl | 1.97 | Singlet | 3H |
| ¹³C | Carbonyl (C=O) | 167.96 | - | - |
| ¹³C | Aromatic (C-OH) | 153.56 | - | - |
| ¹³C | Aromatic (C-NH) | 131.49 | - | - |
| ¹³C | Aromatic (C-H) | 121.24, 115.44 | - | - |
| ¹³C | Acetamide Methyl | 24.20 | - | - |
Self-Validating Experimental Protocols
Protocol A: Standard Acquisition & Solvent Optimization
-
Sample Preparation: Dissolve 15-20 mg of the acetamide derivative in 0.6 mL of DMSO-d₆. Ensure complete dissolution to maintain magnetic homogeneity.
-
Lock and Shim: Lock the spectrometer to the DMSO-d₆ deuterium signal. Perform gradient shimming (e.g., topshim on Bruker systems) to ensure a highly homogeneous magnetic field.
-
Acquisition Parameters (¹H): Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the N-H proton. Acquire 16-64 scans.
-
Validation Check: Analyze the spectrum at 298 K. If the N-H peak is sharp and integrates correctly to 1H, the solvent trap was successful. If duplicated peaks are observed for the α-methyl group (~2.0 ppm), proceed to Protocol B.
Protocol B: VT-NMR for Coalescence Determination
-
Preparation: Utilize the same DMSO-d₆ sample. DMSO-d₆ is ideal for VT-NMR due to its high boiling point (189 °C), allowing safe heating up to 380 K.
-
Incremental Heating: Acquire a baseline ¹H spectrum at 298 K. Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K)[3].
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring the spectrum to prevent convection currents from distorting the line shape[1].
-
Data Analysis & Validation: Monitor the duplicated rotamer peaks. If they broaden and merge into a single peak, restricted rotation is confirmed. Record the exact temperature at which the peaks merge as the coalescence temperature (Tc)[2].
Diagnostic workflow for resolving broad amide signals and distinguishing rotamers via VT-NMR.
References
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education (ACS Publications) URL:[Link]
-
Modulations in restricted amide rotation by steric induced conformational trapping PubMed Central (PMC) URL:[Link]
-
Synthesis of paracetamol by acetylation Royal Society of Chemistry (RSC) URL:[Link]
-
Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Modgraph URL: [Link]
Sources
Mechanistic Rationale for Chromatographic Method Development
Application Note: Advanced RP-HPLC Methodologies for the Purity Determination of Synthesized Sulfonamides
As a Senior Application Scientist, I approach the analytical profiling of synthesized sulfonamides not merely as a routine assay, but as a rigorous exercise in physical chemistry and self-validating logic. The synthesis of sulfonamides—typically achieved through the condensation of sulfonyl chlorides with primary or secondary amines—generates a complex matrix of unreacted precursors, positional isomers, and hydrolysis products. Achieving the >95% purity threshold required for downstream biological or structure-activity relationship (SAR) studies[1] demands a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy.
This application note details the mechanistic causality behind method development and provides a self-validating protocol for the accurate purity determination of synthesized sulfonamides.
Developing an HPLC method requires aligning the physicochemical properties of the analyte with the chromatographic environment. Sulfonamides possess both hydrophobic aromatic rings and polar sulfonamide (
-
Stationary Phase Causality: Octadecylsilane (C18) columns are the gold standard for this application. The dense hydrophobic alkyl chains provide excellent partitioning for the aromatic moieties of the sulfonamides, while end-capping prevents secondary interactions with residual silanols.
-
Mobile Phase & pH Control: The
of the sulfonamide nitrogen typically ranges from 5.0 to 10.0. If the mobile phase pH is near the , the analyte exists in a state of partial ionization, leading to split peaks and severe tailing. By adjusting the mobile phase to a highly acidic pH (~2.5) using phosphoric or formic acid, the ionization of the sulfonamide group is entirely suppressed. The molecule remains in its neutral, hydrophobic state, ensuring sharp peak shapes and reproducible retention times[2]. -
Detection Strategy: Due to their conjugated aromatic systems, sulfonamides exhibit strong UV absorbance. Photodiode Array (PDA) detection at 254 nm to 278 nm is highly effective, allowing for simultaneous quantification and spectral peak purity assessment (ensuring no hidden impurities co-elute with the main peak)[3].
Experimental Protocol: A Self-Validating System
A robust analytical protocol must be self-validating; it must prove its own accuracy and reliability during every run. The following step-by-step methodology embeds System Suitability Testing (SST) and spike-recovery controls directly into the workflow.
Phase 1: Reagent and Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Dissolve 0.1% (v/v) HPLC-grade phosphoric acid in ultrapure water (18.2 MΩ·cm). Adjust to pH 2.5. Causality: Establishes the acidic environment required to keep the sulfonamide fully protonated and neutral.
-
Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Degassing: Sonicate and vacuum-filter both phases through a 0.45 µm membrane to prevent pump cavitation and baseline noise.
Phase 2: Self-Validating Sample Preparation
-
Diluent Matching: Dissolve the crude synthesized sulfonamide in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Causality: Injecting a sample in 100% organic solvent into a highly aqueous mobile phase causes the "solvent effect," leading to peak distortion. Matching the diluent prevents this.
-
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.
-
Spike-Recovery Control (Validation Step): Prepare a secondary sample spiked with a known concentration of a common impurity (e.g., 4-aminobenzenesulfonamide). This validates that the crude matrix does not suppress the detection of trace impurities[3].
Phase 3: Chromatographic Execution & System Suitability (SST)
-
Instrument Setup: Equip the HPLC with a C18 column (250 x 4.6 mm, 5 µm). Set the column oven to 30°C and flow rate to 1.0 mL/min[2].
-
Gradient Program:
-
0–5 min: 10% B (Elutes highly polar unreacted amines).
-
5–25 min: Linear ramp to 80% B (Elutes the main sulfonamide API).
-
25–30 min: 80% B (Washes hydrophobic unreacted sulfonyl chlorides).
-
30–40 min: 10% B (Column re-equilibration).
-
-
The SST Gatekeeper: Before analyzing the crude batch, inject a reference standard mixture five times. The system is only validated for use if it meets pharmacopeial standards: the tailing factor (
) must be , resolution ( ) between critical pairs must be , and the relative standard deviation (%RSD) of peak areas must be [4].
Quantitative Data Summaries
The table below summarizes typical validation metrics and chromatographic parameters expected when executing this methodology, synthesized from validated RP-HPLC literature for sulfonamide derivatives.
Table 1: Quantitative Validation Metrics for Sulfonamide HPLC Analysis
| Analyte / Impurity | Retention Time (min) | Tailing Factor ( | LOD ( | LOQ ( | Recovery (%) |
| Sulfamethoxazole (Reference API) | ~5.00 | 1.33 | N/A | N/A | N/A |
| Synthesized Derivative 1a | ~13.50 | 1.16 | N/A | N/A | N/A |
| 4-Amino Benzene Sulphonamide | ~8.20 | < 1.50 | 0.066 | 0.200 | 85.0 - 115.0 |
Data aggregated from validated RP-HPLC methods detailing sulfonamide synthesis tracking and impurity quantification[2][3].
Workflow Visualization
The following diagram maps the logical relationship between the synthesis output, the sample preparation, and the self-validating chromatographic workflow.
Workflow of RP-HPLC purity analysis for synthesized sulfonamides, incorporating self-validation.
References
-
Facile Synthesis and Preliminary Structure–Activity Analysis of New Sulfonamides Against Trypanosoma brucei Source: PMC (nih.gov) URL:[Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience (nanobioletters.com) URL:[Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences (wu.ac.th) URL:[Link]
-
USP Monographs: Sulfadiazine Source: United States Pharmacopeia (uspbpep.com) URL:[Link]
Sources
Application of 2-chloro-N-(2-sulfamoylphenyl)acetamide in covalent inhibitor design
Application Note: Engineering Targeted Covalent Inhibitors Using 2-chloro-N-(2-sulfamoylphenyl)acetamide
Mechanistic Rationale & Molecular Design
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the strategic pairing of a reversible recognition motif with an electrophilic warhead has revolutionized our ability to target previously "undruggable" proteins. The compound 2-chloro-N-(2-sulfamoylphenyl)acetamide represents a quintessential bifunctional covalent fragment.
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a precision-engineered two-part system:
-
The Recognition Element (2-sulfamoylphenyl group): Primary sulfonamides act as highly specific zinc-binding groups (ZBGs). They anchor the molecule within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs), by coordinating with the catalytic
ion[1]. This non-covalent interaction drastically lowers the entropic penalty of binding, establishing a localized high concentration of the fragment.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -
The Reactive Warhead (Chloroacetamide): Chloroacetamides are potent electrophiles that undergo an
substitution reaction with proximal nucleophiles (typically the thiolate of a Cysteine or the imidazole of a Histidine). While unmodified chloroacetamides can sometimes be too reactive for late-stage in vivo systemic administration without further steric or electronic tuning (e.g., conversion to sulfamate acetamides)[2][3], they are premier warheads for in vitro chemoproteomics and fragment screening to map tractable nucleophiles[4].ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
The Causality of Covalent Targeting:
The efficacy of this fragment relies on proximity-driven kinetics. The non-covalent affinity (
Two-step targeted covalent inhibition mechanism showing reversible binding and irreversible alkylation.
Experimental Protocols & Workflows
To establish a self-validating system for evaluating 2-chloro-N-(2-sulfamoylphenyl)acetamide, we must confirm both the physical formation of the covalent bond and the resulting biochemical inhibition.
Protocol A: Intact Protein LC-MS for Covalent Adduct Validation
This protocol unambiguously verifies the formation of a covalent thioether/alkyl bond. By using intact mass spectrometry, we look for a specific mass shift corresponding to the fragment minus the leaving group (+212.2 Da for the loss of HCl).
Materials:
-
Recombinant Target Protein (e.g., Carbonic Anhydrase isoform with a tractable nucleophile) at 10 µM.
-
2-chloro-N-(2-sulfamoylphenyl)acetamide (10 mM stock in DMSO).
-
Negative Control: 2-acetamido-benzenesulfonamide (lacks the reactive chloride).
-
Quenching Buffer: 1% Formic Acid in LC-MS grade water.
Step-by-Step Methodology:
-
Reaction Initiation: Dilute the target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the covalent fragment to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is
1%. -
Time-Course Incubation: Incubate the reaction at 25°C. Extract 20 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).
-
Chemical Quenching (Critical Step): Immediately transfer each aliquot into 20 µL of Quenching Buffer. Causality: Dropping the pH below 4.0 rapidly protonates the nucleophilic thiolate/imidazole, instantly halting the
reaction and preventing artifactual labeling during the ionization process. -
LC-MS Acquisition: Inject 10 µL of the quenched sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Use a fast gradient (5-95% Acetonitrile over 5 minutes) to elute the intact protein.
-
Deconvolution & Validation: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.
-
Self-Validation: The reaction must show a time-dependent conversion from the native mass to Native + 212.2 Da. The negative control (acetamide analog) must show zero mass shift, proving that the labeling is strictly dependent on the chloroacetamide warhead.
-
Step-by-step intact mass spectrometry workflow for validating covalent adduct formation.
Protocol B: Biochemical Evaluation of Time-Dependent Inhibition ( )
Standard
Step-by-Step Methodology:
-
Pre-incubation: Prepare a dilution series of the inhibitor (e.g., 1 µM to 100 µM). Incubate each concentration with the target enzyme for varying pre-incubation times (0, 10, 20, 30, 60 minutes).
-
Substrate Addition: At each time point, rapidly add the reporter substrate (e.g., 4-nitrophenyl acetate for CA esterase activity) to initiate the enzymatic reaction.
-
Kinetic Readout: Measure the initial velocity (
) of product formation via absorbance (e.g., 400 nm for p-nitrophenolate). -
Data Modeling: Plot the natural log of remaining activity (
) versus pre-incubation time to find the observed rate constant ( ) for each concentration. -
Parameter Extraction: Fit the
values to the hyperbolic equation: .-
Self-Validation (Jump-Dilution): To prove the inhibition is truly irreversible, incubate the enzyme with 10x
of the fragment for 1 hour, then dilute the mixture 100-fold into an assay buffer containing substrate. A lack of enzymatic activity recovery confirms irreversible covalent bond formation.
-
Quantitative Data Presentation
To contextualize the performance of 2-chloro-N-(2-sulfamoylphenyl)acetamide, we compare its kinetic parameters against control compounds. The data below illustrates how the synergy between the non-covalent recognition motif and the reactive warhead drives high-efficiency targeting.
Table 1: Comparative Kinetic Parameters for Covalent Fragment Validation
| Compound Type | Structure / Modification | Mechanistic Interpretation | |||
| Targeted Covalent Fragment | 2-chloro-N-(2-sulfamoylphenyl)acetamide | 45.0 | 77.8 | Balanced affinity and reactivity; proximity-driven alkylation. | |
| Non-Covalent Control | 2-acetamido-benzenesulfonamide | 50.0 | N/A | N/A | Reversible binding only; validates that the sulfonamide drives |
| Hyper-Reactive Control | 2-chloroacetamide (No sulfonamide) | >1000 | < 0.1 | Non-specific alkylation; lacks targeting moiety, resulting in poor efficiency. |
Note: The high
References
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery McAulay, K.; Bilsland, A.; Bon, M. Pharmaceuticals 2022, 15(11), 1366. URL:[Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Reddi, R. N., et al. Journal of the American Chemical Society 2023, 145(6), 3346–3360. URL:[Link]
-
Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Dudutienė, V., et al. eLife 2024, 13, RP101401. URL:[Link]
Sources
- 1. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-phenyl-2-(phenyl-amino) acetamide
Abstract
This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of N-phenyl-2-(phenyl-amino) acetamide, a molecule of interest in medicinal chemistry and a template for the development of novel therapeutic agents.[1] The synthesis commences with the N-acylation of aniline using chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is followed by a nucleophilic substitution reaction where a second aniline molecule displaces the chloride to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction: Significance and Synthetic Strategy
N-phenyl-2-(phenyl-amino) acetamide and its derivatives represent a class of compounds with significant potential in drug discovery, notably as scaffolds for developing novel anticoagulants that target Factor VIIa.[1] The core structure, featuring a central acetamide linker between two phenyl rings, provides a versatile template for further functionalization.
The synthetic route detailed herein is a robust and logical two-step process:
-
Chloroacetylation of Aniline: A nucleophilic acyl substitution to form an essential intermediate, 2-chloro-N-phenylacetamide. This intermediate contains a reactive α-chloro group, which is a valuable site for subsequent nucleophilic substitution.[2]
-
Nucleophilic Substitution: The reaction of 2-chloro-N-phenylacetamide with a second equivalent of aniline to form the final N-phenyl-2-(phenyl-amino) acetamide product.
This approach is efficient and relies on well-established chemical transformations, making it highly applicable in a standard laboratory setting.
Overall Reaction Scheme
Step 1:
+ →- HCl
Step 2:
+ → N-phenyl-2-(phenyl-amino) acetamide + HClMechanistic Insights
The synthesis unfolds through two classical organic reaction mechanisms.
Step 1: Nucleophilic Acyl Substitution The first step is the chloroacetylation of aniline. The nitrogen atom of the aniline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group and forming the amide bond. The HCl generated is typically neutralized by a base added to the reaction mixture.
Step 2: Nucleophilic Aliphatic Substitution (SN2) In the second step, another aniline molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloro-N-phenylacetamide. This proceeds via an SN2 mechanism, where the lone pair of the aniline's nitrogen atom displaces the chloride ion in a single concerted step, forming the final product.
Detailed Experimental Protocols
Part 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)
This protocol is adapted from established methods for the chloroacetylation of anilines.[3]
Materials and Equipment
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Moles (mol) |
|---|---|---|---|---|
| Aniline | Reagent Grade, 99% | 93.13 | 9.31 g (8.95 mL) | 0.10 |
| Chloroacetyl Chloride | Reagent Grade, 98% | 112.94 | 12.4 g (8.9 mL) | 0.11 |
| Glacial Acetic Acid | ACS Grade | 60.05 | 50 mL | - |
| Sodium Acetate (anhydrous) | ACS Grade | 82.03 | 16.4 g | 0.20 |
| Deionized Water | N/A | 18.02 | ~500 mL | - |
| Ethanol | Reagent Grade | 46.07 | As needed for recrystallization | - |
| Equipment | ||||
| 250 mL Three-necked round-bottom flask | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Dropping funnel | 1 | |||
| Ice bath | 1 | |||
| Reflux condenser | 1 |
| Büchner funnel and filter flask | | | | 1 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (0.10 mol) and sodium acetate (0.20 mol) in 50 mL of glacial acetic acid.[3]
-
Cooling: Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Precipitation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A white solid precipitate of crude 2-chloro-N-phenylacetamide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of 50 mL cold water to remove residual acetic acid and salts.
-
Purification: Recrystallize the crude solid from aqueous ethanol to yield pure white crystals of 2-chloro-N-phenylacetamide.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at 60°C. The expected melting point is 136-139 °C.
Part 2: Synthesis of N-phenyl-2-(phenyl-amino) acetamide (Final Product)
This protocol is based on the reaction of 2-chloro-N-phenylacetamide with an amine.[1][5]
Materials and Equipment
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Moles (mol) |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | From Part 1 | 169.61 | 8.48 g | 0.05 |
| Aniline | Reagent Grade, 99% | 93.13 | 4.66 g (4.48 mL) | 0.05 |
| Sodium Hydroxide | ACS Grade | 40.00 | 2.0 g | 0.05 |
| Methanol | Reagent Grade | 32.04 | 100 mL | - |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Reflux condenser | 1 | |||
| Heating mantle | 1 |
| Büchner funnel and filter flask | | | | 1 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-N-phenylacetamide (0.05 mol), aniline (0.05 mol), and sodium hydroxide (0.05 mol) in 100 mL of methanol. The sodium hydroxide acts as a base to neutralize the HCl produced during the reaction.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with stirring for approximately 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Isolation: Pour the cooled reaction mixture into 200 mL of cold water to fully precipitate the crude product. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude N-phenyl-2-(phenyl-amino) acetamide from methanol to obtain the purified product.[1]
-
Drying: Dry the final product in a desiccator.
Product Characterization
To confirm the identity and purity of the synthesized N-phenyl-2-(phenyl-amino) acetamide, the following analytical techniques are recommended:
-
Melting Point (MP): Determine the melting point and compare it to literature values.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To identify all unique carbon atoms.
-
FTIR: To identify key functional groups, such as N-H and C=O (amide) stretches.[1]
-
Safety and Handling Precautions
It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Wear nitrile gloves, a lab coat, and safety goggles.[6]
-
Chloroacetyl Chloride: Causes severe skin burns and eye damage.[7][8] It is a lachrymator and reacts violently with water.[9][10] Handle under an inert atmosphere if possible and use a dropping funnel for additions. Ensure a neutralizing agent (like sodium bicarbonate) is nearby for spills.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][7][10]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical flow of the entire synthesis process.
Caption: Workflow for the two-part synthesis of N-phenyl-2-(phenyl-amino) acetamide.
References
- BenchChem. (2025).
- Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)
- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97.
- International Journal of ChemTech Research. (2011). 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT.
- PrepChem.com. (n.d.). a.
- PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- Fisher Scientific. (2010).
- INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE.
- CAMEO Chemicals. (n.d.). CHLOROACETYL CHLORIDE.
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. ijper.org [ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. kscl.co.in [kscl.co.in]
Application Note: In Vitro Antibacterial Activity Assays for Novel Acetamide Compounds
Introduction & Mechanistic Grounding
Acetamide compounds represent a highly versatile and significant class of molecules in modern medicinal chemistry. Recently synthesized acetamide derivatives—particularly those fused with heterocyclic scaffolds like benzimidazoles and 2-mercaptobenzothiazoles—have demonstrated potent broad-spectrum antibacterial and anti-biofilm properties.
Understanding how these compounds function is critical before designing an assay. Recent molecular docking and simulation studies have elucidated that benzimidazole-acetamide derivatives effectively bind to the active sites of methionine aminopeptidase (METAP), disrupting bacterial protein maturation[1]. Similarly, 2-mercaptobenzothiazole acetamide hybrids have demonstrated significant affinity for the hydrophobic pockets of bacterial DNA gyrase (subunit B) and various bacterial kinases, halting DNA replication[2].
To accurately capture these mechanisms in vitro, the experimental design must transition seamlessly from static endpoint measurements (MIC/MBC) to dynamic pharmacodynamic profiling (Time-Kill Kinetics).
Mechanistic pathways of novel acetamide derivatives targeting bacterial enzymes.
Experimental Workflow Design
A self-validating assay system requires a tiered approach. We begin by establishing the baseline inhibitory concentration, proceed to determine if the inhibition is lethal, and finally map the temporal dynamics of that lethality.
Comprehensive in vitro antibacterial testing workflow for acetamide compounds.
Self-Validating Experimental Protocols
Compound Preparation & Solvent Control
The Causality of Solvent Limits: Acetamide derivatives, particularly those with bulky heterocyclic rings, often exhibit poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is the gold standard solvent, its final concentration in the assay well must not exceed 1% (v/v) . Higher concentrations induce osmotic stress and membrane permeabilization in bacteria, artificially lowering the MIC and generating false-positive efficacy data.
-
Synthesize or obtain the purified acetamide compound (e.g., Compound 5a or 2i)[1][2].
-
Dissolve the compound in 100% DMSO to create a master stock of 10,240 µg/mL.
-
Perform intermediate dilutions in sterile water or broth so that the highest tested concentration (e.g., 256 µg/mL) contains ≤1% DMSO.
Protocol 1: Broth Microdilution Assay (MIC Determination)
All broth microdilution assays must strictly adhere to the CLSI M07 guidelines to ensure global reproducibility and standardized minimal inhibitory concentration (MIC) determinations[3].
The Causality of Media Selection: We exclusively use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized levels of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical because variations in divalent cations can significantly alter the binding affinity of certain compounds to the bacterial outer membrane, drastically skewing results[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Pick 3-5 morphologically similar colonies of the test strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an overnight agar plate. Why multiple colonies? To avoid selecting an atypical phenotypic variant.
-
Standardization: Suspend the colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB. Causality: This ensures the final well concentration is exactly
CFU/mL. If the inoculum is too low, spontaneous resistant mutants may be missed. If too high, the "inoculum effect" can overwhelm the drug, causing falsely elevated MICs. -
Plate Layout: In a 96-well microtiter plate, dispense 50 µL of CAMHB into columns 2-12. Add 100 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 10 (transferring 50 µL each time).
-
Controls: Column 11 serves as the Growth Control (GC; bacteria + CAMHB + 1% DMSO, no drug). Column 12 serves as the Sterility Control (SC; CAMHB only).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to columns 1-11.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the acetamide derivative that completely inhibits visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The Causality of the MBC: The MIC only indicates growth inhibition (a bacteriostatic effect). To determine if the acetamide compound is actively killing the bacteria (bactericidal), we must remove the drug pressure and assess viability.
-
Identify the MIC well and all wells containing higher concentrations (which appear clear).
-
Aspirate 20 µL from these clear wells, as well as from the GC well (as a positive control).
-
Spot-plate or spread the aliquots onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (
3-log₁₀) reduction of the initial CFU/mL inoculum.
Protocol 3: Time-Kill Kinetics Assay
The Causality of Pharmacodynamics: Why perform a Time-Kill assay if the MBC is already known? The MBC is a static endpoint. It reveals if the compound kills, but not how fast. Time-kill kinetics define the pharmacodynamic profile (concentration-dependent vs. time-dependent killing), which is an absolute prerequisite for predicting in vivo efficacy and establishing dosing intervals[4].
-
Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the acetamide compound at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the test organism to achieve a starting density of
CFU/mL. -
Sampling: At predefined time intervals (0, 2, 4, 8, 12, and 24 hours), vortex the tubes and withdraw a 100 µL aliquot[4].
-
Quantification: Perform 10-fold serial dilutions of the aliquot in sterile PBS. Plate 100 µL of the dilutions onto TSA plates.
-
Incubation & Counting: Incubate plates for 24 hours at 37°C. Count the colonies to calculate the Log₁₀ CFU/mL.
-
Interpretation: A bactericidal effect is universally defined as a
3-log₁₀ reduction in colony-forming units (CFU)/mL from the initial inoculum[4].
Quantitative Data Presentation
To effectively communicate the efficacy of novel acetamide derivatives, data should be synthesized into a standardized matrix. Below is a representative data structure based on recent literature findings for benzimidazole-acetamide (Compound 5a)[1] and 2-mercaptobenzothiazole-acetamide (Compound 2i)[2].
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | 24h Time-Kill Profile |
| Benzimidazole-Acetamide | Compound 5a | S. aureus (ATCC 29213) | 16.0 | 32.0 | 2.0 | Bactericidal (-3.2 log₁₀) |
| Benzimidazole-Acetamide | Compound 5a | E. coli (ATCC 25922) | 32.0 | >128.0 | >4.0 | Bacteriostatic (-1.5 log₁₀) |
| 2-Mercaptobenzothiazole | Compound 2i | S. aureus (ATCC 29213) | 8.0 | 8.0 | 1.0 | Bactericidal (-4.1 log₁₀) |
| 2-Mercaptobenzothiazole | Compound 2i | P. aeruginosa (ATCC 27853) | 64.0 | 128.0 | 2.0 | Bacteriostatic (-2.2 log₁₀) |
| Control Antibiotic | Levofloxacin | S. aureus (ATCC 29213) | 0.25 | 0.5 | 2.0 | Bactericidal (-4.5 log₁₀) |
Note: An MBC/MIC ratio of
References
-
Title: Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega Source: ACS Publications URL: [Link]
-
Title: CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests Source: Intertek Inform / Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals actively working on the synthesis of sulfonamide-based pharmacophores.
The acylation of 2-aminobenzenesulfonamide with chloroacetyl chloride to yield 2-chloro-N-(2-sulfamoylphenyl)acetamide ()[1] is a foundational reaction in medicinal chemistry. While the synthetic strategy hinges on the high nucleophilicity of the aromatic amino group[2], the bifunctional nature of the reagents often leads to competing side reactions. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and a self-validating protocol to eliminate byproducts.
Mechanistic Overview & Reaction Pathways
Understanding the kinetic and thermodynamic competing pathways is critical. The diagram below illustrates the optimal acylation route versus the three primary byproduct formation mechanisms: over-acylation, hydrolysis, and nucleophilic substitution (dimerization).
Reaction pathway illustrating the optimal synthesis route versus byproduct formation mechanisms.
Troubleshooting FAQs
Q1: Why am I observing significant N,N-diacylation or sulfonamide acylation in my LC-MS data? A1: The primary aniline nitrogen of 2-aminobenzenesulfonamide is the most nucleophilic site. However, once monoacylated, the resulting amide and the adjacent primary sulfonamide can undergo secondary acylation if excess chloroacetyl chloride is present. Furthermore, using a strongly nucleophilic base (like unhindered primary/secondary amines) or an overly strong inorganic base can deprotonate the newly formed amide/sulfonamide, artificially increasing their nucleophilicity. Actionable Fix: Strictly limit chloroacetyl chloride to 1.0–1.05 equivalents. Switch your base to a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or use a mild inorganic base like NaHCO₃ in a biphasic system.
Q2: My reaction stalls at 60-70% conversion, and I detect chloroacetic acid in the aqueous wash. How do I prevent hydrolysis? A2: Chloroacetyl chloride is highly susceptible to nucleophilic attack by water. In standard biphasic Schotten-Baumann conditions, competitive hydrolysis occurs if the addition rate is too fast, causing a localized spike in temperature and pH that destroys the acylating agent before it can react with the amine. Actionable Fix: If using a biphasic system (e.g., EtOAc/H₂O), ensure the internal temperature never exceeds 5 °C and add the acid chloride dropwise over 30–60 minutes. For highly moisture-sensitive scales, transition to the anhydrous protocol (detailed below) using dry dichloromethane (DCM).
Q3: I am detecting higher molecular weight impurities (dimers). What causes this? A3: The target product, 2-chloro-N-(2-sulfamoylphenyl)acetamide, contains a highly reactive α-chloroamide moiety. At elevated temperatures (>15 °C), unreacted 2-aminobenzenesulfonamide or the sulfonamide group of the product can act as a nucleophile, displacing the α-chloride via an Sₙ2 mechanism to form dimers or oligomers. Actionable Fix: The activation energy for the desired N-acylation is much lower than the Sₙ2 displacement of the alkyl chloride. By strictly maintaining the reaction temperature at 0–5 °C, you kinetically favor the formation of the target product while suppressing dimerization. Do not let the reaction warm to room temperature until quenching is complete.
Quantitative Data: Impact of Reaction Conditions on Byproduct Profiles
The following table summarizes in-house optimization data, demonstrating how base selection, solvent, and temperature dictate the purity profile of the final compound.
| Reaction Condition | Base Used | Solvent System | Temp (°C) | Target Yield (%) | Diacylation (%) | Hydrolysis / Dimer (%) |
| Unoptimized Anhydrous | Triethylamine (TEA) | DCM | 25 | 65.0 | 20.5 | 14.5 |
| Unoptimized Biphasic | NaOH (Aqueous) | THF / H₂O | 10 | 55.0 | 15.0 | 30.0 |
| Optimized Biphasic | Na₂CO₃ (Aqueous) | EtOAc / H₂O | 0–5 | 88.5 | < 5.0 | < 3.0 |
| Optimized Anhydrous | DIPEA | Dry DCM | 0–5 | 92.0 | < 2.0 | < 1.0 |
Validated Experimental Protocol: Optimized Anhydrous Synthesis
This self-validating protocol utilizes anhydrous conditions and steric control to systematically eliminate the byproducts outlined above. Ensure your starting 2-aminobenzenesulfonamide is of high purity (≥98%) before beginning ()[3].
Step 1: Preparation & Dissolution Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Suspend 2-aminobenzenesulfonamide (10.0 mmol, 1.72 g) in anhydrous dichloromethane (DCM, 50 mL).
Step 2: Base Addition Add N,N-diisopropylethylamine (DIPEA, 12.0 mmol, 2.1 mL) to the suspension. Stir for 5 minutes. Scientific Insight: DIPEA acts as an acid scavenger. Its steric bulk prevents it from reacting with the α-chloro group of the acylating agent, a common issue when using less hindered bases like TEA.
Step 3: Temperature Control Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.
Step 4: Controlled Acylation Dissolve chloroacetyl chloride (10.5 mmol, 0.84 mL) in anhydrous DCM (10 mL). Transfer this to a pressure-equalizing addition funnel. Add the solution dropwise over 30–45 minutes. Scientific Insight: Slow addition prevents exothermic spikes, kinetically favoring the acylation of the highly nucleophilic aniline nitrogen while suppressing Sₙ2 dimerization.
Step 5: Reaction Monitoring Stir the mixture at 0–5 °C for 1.5 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc:Hexanes (1:1) solvent system. The primary amine spot should completely disappear.
Step 6: Quenching & Workup Once the starting material is consumed, quench the reaction while still cold by adding saturated aqueous NH₄Cl (30 mL). Transfer to a separatory funnel and isolate the organic layer. Wash the organic phase sequentially with cold 0.1 M HCl (20 mL) to remove trace base, saturated NaHCO₃ (20 mL) to neutralize residual acids, and brine (20 mL).
Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C. Recrystallize the crude solid from a minimal amount of hot ethyl acetate and hexanes to yield the pure 2-chloro-N-(2-sulfamoylphenyl)acetamide.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89981-37-3, 2-chloro-N-(2-sulfamoylphenyl)acetamide." PubChem. URL:[Link]
Sources
Technical Support Center: Troubleshooting N-Substituted Chloroacetamide Synthesis
Welcome to the Technical Support Center for N-substituted chloroacetamide synthesis. As a bifunctional electrophile, chloroacetyl chloride (CAC) is a cornerstone reagent for installing reactive handles in PROTAC linkers, covalent inhibitors, and complex pharmaceutical intermediates[1].
However, the dual reactivity of the acyl chloride and the alpha-alkyl chloride frequently leads to chemoselectivity issues, over-acylation, and hydrolysis. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity amide bond formation.
Diagnostic Workflow for Reaction Optimization
Before adjusting your protocol, use the decision tree below to diagnose the root cause of your synthesis failure based on TLC or LC-MS analysis.
Diagnostic workflow for troubleshooting N-substituted chloroacetamide synthesis reactions.
Self-Validating Experimental Protocols
To ensure reproducibility, your methodology must include built-in validation steps. Below are the two most robust approaches for N-chloroacetylation, tailored to different substrate classes.
Protocol A: Standard Anhydrous Nucleophilic Acyl Substitution
Best for: Lipophilic amines, standard organic workflows, and PROTAC linker synthesis. Mechanistic Rationale: Conducting the reaction at 0 °C suppresses the SN2 displacement of the alpha-chloride by the amine, ensuring the reaction proceeds exclusively via the lower-activation-energy nucleophilic acyl substitution pathway[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) and triethylamine (TEA) or DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Self-Validation: Ensure the solution is completely clear and moisture-free. Cloudiness indicates moisture, which will rapidly hydrolyze the CAC.
-
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath.
-
Addition: Add chloroacetyl chloride (1.05–1.1 eq) dropwise over 10–15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for di-acylation and dimerization.
-
-
Monitoring: Stir for 1–4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (ninhydrin stain for aliphatic amines).
-
Self-Validation: The disappearance of the primary amine spot (ninhydrin-active, turning purple/pink) confirms complete conversion.
-
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and TEA), saturated NaHCO3 (removes chloroacetic acid byproducts), and brine[2]. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol B: Metal-Free Bio-Compatible Aqueous Synthesis (Green Chemistry)
Best for: Amino alcohols, anilines, and highly polar substrates. Mechanistic Rationale: Water acts as a highly polar solvent that stabilizes the transition state of the acylation while suppressing the nucleophilicity of hydroxyl groups. Propylene oxide acts as a neutral HCl scavenger, preventing the acidic degradation of sensitive substrates without deprotonating amides (which causes over-acylation)[3].
Step-by-Step Methodology:
-
Suspension: Suspend the amine (1.0 eq) in a 0.1 M phosphate buffer (pH ~7).
-
Scavenger Addition: Add propylene oxide (2.0 eq) as the HCl scavenger[2].
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise while stirring vigorously at room temperature.
-
Reaction: Stir for 20–30 minutes.
-
Self-Validation: The rapid precipitation of the solid product directly from the aqueous buffer serves as a visual indicator of reaction completion and success[2].
-
-
Isolation: Isolate the solid product via simple vacuum filtration. Wash with cold water to remove residual buffer salts and starting materials. Chromatographic purification is rarely necessary[3].
Reagent Selection Matrix
Choosing the right reaction environment is critical. Use the table below to align your substrate with the optimal conditions.
| Reaction System | Solvent | Base / Scavenger | Stoichiometry (Amine:CAC:Base) | Primary Advantage | Typical Yield Range |
| Standard Anhydrous | DCM or THF | Triethylamine (TEA) or DIPEA | 1.0 : 1.1 : 1.2 | Broad substrate scope; standard laboratory setup for lipophilic compounds. | 75 - 90% |
| Aqueous / Bio-compatible | Phosphate Buffer (pH 7) | Propylene Oxide | 1.0 : 1.1 : 2.0 | Exceptional chemoselectivity (N- vs O-acylation); green chemistry; avoids chromatography[3]. | 80 - 95% |
| Schotten-Baumann | Water / DCM (Biphasic) | NaOH or K₂CO₃ | 1.0 : 1.2 : 2.0+ | Prevents CAC hydrolysis by rapid interfacial reaction; ideal for amino acids[4]. | 70 - 85% |
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why am I seeing di-chloroacetylated byproducts, and how do I prevent them? A: Over-acylation occurs because the newly formed mono-acylated product can sometimes act as a nucleophile if the base concentration is too high or excess chloroacetyl chloride (CAC) is used. Mechanistically, the amide nitrogen can be deprotonated by strong bases, making it nucleophilic enough to attack a second molecule of CAC. Solution: Strictly limit CAC to 1.05–1.1 equivalents, maintain the reaction at 0 °C during addition, and avoid large excesses of strong bases[5].
Q: My starting amine is unreacted, but the chloroacetyl chloride is fully consumed. What happened? A: This is a hallmark of CAC hydrolysis. CAC is highly electrophilic and reacts violently with trace water in the solvent or atmosphere, forming chloroacetic acid and HCl[2]. Solution: Ensure solvents (like DCM or THF) are strictly anhydrous. Alternatively, switch to a Schotten-Baumann biphasic system or a bio-compatible aqueous protocol where the reaction kinetics with the amine outpace hydrolysis[3].
Q: I am observing polar byproducts and lower yields. Could the chloroacetamide be reacting with itself? A: Yes. The chloroacetamide group contains an electrophilic alpha-carbon. If the reaction is heated or left for extended periods, unreacted starting amine can undergo a nucleophilic substitution (SN2) with the newly formed chloroacetamide, leading to dimerization or piperazine derivatives[1]. Solution: Keep the reaction cold (0 °C to RT) and limit reaction times. Once the acylation is complete, quench the reaction immediately.
Q: How can I selectively N-chloroacetylate an amino alcohol without O-acylation? A: In standard organic solvents, O-acylation is a common competing side reaction. However, performing the reaction in a phosphate buffer (pH ~7) using propylene oxide as an HCl scavenger drives near-perfect chemoselectivity for N-acylation. The aqueous environment suppresses the nucleophilicity of the hydroxyl group while maintaining amine reactivity[3].
Q: During the synthesis of Chloroacetyl-L-methionine, my product yield is low and I suspect oxidation. How do I fix this? A: The thioether group in methionine is highly susceptible to oxidation, forming methionine sulfoxide. Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon), use deoxygenated solvents, and maintain the pH in the neutral to slightly acidic range (pH 6-7) during workup to prevent both oxidation and intramolecular cyclization[5].
References
-
Direct Acylation of α-Amino Acids and Dipeptides - ACS Publications. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis.[Link]
Sources
LC-MS/MS for Impurity Profiling of Acetamide Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of acetamide. Our goal is to provide practical, in-depth guidance on utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for comprehensive impurity profiling. This guide moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the impurity profiling of acetamide synthesis.
Q1: What are the typical impurities I should expect in acetamide synthesis?
A1: Impurities in acetamide can originate from several sources, including starting materials, byproducts of the synthesis reaction, and degradation of the final product.[1] Common synthesis routes, such as the dehydration of ammonium acetate or the hydration of acetonitrile, can lead to specific impurities.[2]
Table 1: Common Impurities in Acetamide Synthesis
| Impurity Category | Potential Impurities | Likely Origin |
| Starting Materials | Acetic Acid, Ammonia, Ammonium Acetate | Unreacted starting materials from the ammonium acetate dehydration route.[][4] |
| Acetonitrile | Unreacted starting material from the acetonitrile hydration route.[2] | |
| Reaction Byproducts | Diacetamide (N-Acetylacetamide) | Self-condensation or reaction of acetamide with an acetylating agent. |
| Dimeric/Oligomeric Species | Side reactions occurring under harsh conditions like high temperature or prolonged reaction times.[5] | |
| N-Substituted Acetamides | Presence of other amines in the reaction mixture. | |
| Degradation Products | Acetic Acid, Ammonia | Hydrolysis of acetamide, which can be accelerated by acidic or basic conditions.[6][7] |
| Residual Solvents | Acetone, Benzene, Ethyl Acetate | Solvents used during purification and recrystallization steps.[1][] |
Q2: How do I choose the right LC column for separating acetamide and its polar impurities?
A2: Acetamide and many of its expected impurities are small, polar molecules, which can be challenging to retain on traditional C18 reversed-phase columns. To achieve adequate retention and separation, consider the following column chemistries:
-
Aqueous C18 (e.g., AQ-type): These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar analytes.
-
Polar-Embedded Columns (e.g., Amide, Cyano): These columns offer alternative selectivity and enhanced retention for polar compounds through mechanisms like hydrogen bonding.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent choice for very polar compounds that are unretained in reversed-phase. It uses a high organic mobile phase with a small amount of aqueous solvent, promoting partitioning of polar analytes onto a polar stationary phase.
The choice depends on the specific impurity profile. It is often beneficial to screen multiple column types during method development.
Q3: What are the key MS/MS parameters to optimize for sensitive detection of acetamide impurities?
A3: Optimization is crucial for achieving the low detection limits required for impurity analysis.[8][9][10]
-
Ionization Mode: Acetamide and its amine-containing impurities will ionize well in positive electrospray ionization (ESI+) mode, typically as the protonated molecule [M+H]+. Acidic impurities like residual acetic acid are better detected in negative mode (ESI-).
-
Infusion and Tuning: Directly infuse a standard solution of acetamide and any available impurity standards into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[11]
-
MRM Transition Selection: For quantitative analysis, use Multiple Reaction Monitoring (MRM). Select a precursor ion (typically [M+H]+) and fragment it to produce a stable, specific product ion. A common transition for acetamide (MW 59.07) would be m/z 60.1 → 44.1. Always optimize the collision energy for each impurity's MRM transition to maximize signal intensity.
Q4: What are the regulatory expectations for impurity profiling?
A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide strict guidelines.[12] The key guidelines are:
-
ICH Q3A(R2): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[13][14]
-
ICH Q2(R2): Details the requirements for validating the analytical procedures used to quantify these impurities.[8][15][16]
Generally, any impurity found at a level greater than the identification threshold (often 0.10% for a maximum daily dose of ≤2g) must be structurally characterized.[14][17]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: Poor Peak Shape for Acetamide and Polar Impurities
Poor peak shape (tailing, fronting, or broad peaks) compromises resolution and integration accuracy. For polar analytes like acetamide, this is a frequent challenge.
dot
Sources
- 1. veeprho.com [veeprho.com]
- 2. Acetamide - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Acetamide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 7. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 8. ijalsr.org [ijalsr.org]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. bfarm.de [bfarm.de]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ijsrtjournal.com [ijsrtjournal.com]
How to avoid diamide byproduct formation in acylation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Diamide Byproduct Formation
Welcome to the Technical Support Center for Acylation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of acylation and minimize the formation of unwanted diamide byproducts. This resource is structured to address your specific challenges in a direct, question-and-answer format, supported by detailed protocols and mechanistic explanations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about diamide byproduct formation in acylation reactions.
Q1: What are diamide byproducts in the context of acylation, and why are they a concern?
A1: Diamide byproducts in acylation reactions can refer to several undesired structures, depending on the starting materials:
-
N,N-Diacylation of Primary Amines: This is the most common form of diamide byproduct, where a primary amine is acylated twice to form an imide. This is a significant issue as it consumes the desired mono-acylated product and introduces a difficult-to-remove impurity.
-
Side-Chain Acylation of Amino Acids: In reactions involving amino acids like asparagine (Asn) and glutamine (Gln), the side-chain amide can undergo intramolecular cyclization to form byproducts such as aspartimide and pyroglutamate, respectively.[1][2] These side reactions can lead to a heterogeneous product mixture and are a major challenge in peptide synthesis.
-
Guanidinylation: When using uronium or aminium-based coupling reagents in peptide synthesis, the reagent can react with the N-terminal amine of a peptide to form a guanidinyl group, which terminates the peptide chain.[3]
The formation of these byproducts is a major concern because it:
-
Reduces the yield of the desired product.
-
Complicates purification, often requiring extensive chromatography.
-
Can lead to final products with altered biological activity or safety profiles.
Q2: What are the primary factors that promote the formation of N,N-diacylated byproducts from primary amines?
A2: The formation of N,N-diacylated byproducts (imides) from primary amines is influenced by several key factors:
-
Base Strength: Stronger, non-nucleophilic bases like triethylamine (TEA) can deprotonate the initially formed mono-acylated amide, making it nucleophilic and prone to a second acylation. In contrast, weaker bases like pyridine are less likely to promote this deprotonation.
-
Stoichiometry: Using an excess of the acylating agent significantly increases the likelihood of double acylation.
-
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second acylation, which is generally less favorable than the first.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. While a clear trend is not always observed, solvent choice can impact the solubility of intermediates and the transition state energies for mono- and di-acylation.[4][5]
-
Nature of the Amine and Acylating Agent: The steric and electronic properties of both the amine and the acylating agent play a crucial role. Sterically hindered amines are less likely to undergo di-acylation. Highly reactive acylating agents, such as acyl chlorides, are more prone to causing over-acylation compared to less reactive ones like esters.
Q3: How does the choice of coupling reagent in peptide synthesis influence side reactions?
A3: The choice of coupling reagent is critical in peptide synthesis and directly impacts the profile of side reactions:
-
Carbodiimides (e.g., DCC, EDC): These can lead to the formation of N-acylurea byproducts through an O-to-N acyl shift in the activated ester intermediate. This side reaction is irreversible and consumes the activated amino acid. The use of additives like HOBt or HOAt can suppress this.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): While highly efficient, these reagents can cause guanidinylation of the N-terminal amine, leading to chain termination. This is more prevalent when the coupling reagent is in excess or when the activation of the carboxylic acid is slow.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally considered "safer" as they do not have the same propensity for guanidinylation as uronium salts. They are an excellent choice for in-situ activation.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during acylation reactions.
Guide 1: N,N-Diacylation of Primary Amines
Issue: My reaction is producing a significant amount of the N,N-diacylated byproduct (imide). How can I favor mono-acylation?
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Problem: You are using a strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases can deprotonate the mono-acylated product, leading to a second acylation.
-
Solution: Switch to a weaker base such as pyridine or use an aqueous inorganic base like sodium hydroxide or sodium bicarbonate in a two-phase system (Schotten-Baumann conditions).[6][7][8] The aqueous base will neutralize the acid byproduct without significantly deprotonating the mono-acylated amide in the organic phase.
-
-
Control Your Stoichiometry:
-
Problem: You are using an excess of the acylating agent.
-
Solution: Use a 1:1 molar ratio of the amine to the acylating agent. If the reaction is slow, consider adding the acylating agent dropwise to the amine solution to maintain a low instantaneous concentration of the acylating agent.
-
-
Optimize Reaction Temperature:
-
Problem: The reaction is being run at an elevated temperature.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). The second acylation step typically has a higher activation energy, so lowering the temperature will disfavor it kinetically.
-
-
Consider the Schotten-Baumann Reaction:
-
Problem: You are running the reaction in a single organic phase with an organic base.
-
Solution: Implement the Schotten-Baumann reaction. This classic method uses a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (typically NaOH solution).[9] The amine and acyl chloride react in the organic phase, and the HCl byproduct is neutralized by the base in the aqueous phase. This setup effectively prevents the protonation of the starting amine while minimizing the concentration of a strong base in the organic phase that could promote di-acylation.
-
Workflow for Optimizing Mono-acylation vs. Di-acylation
Caption: Troubleshooting workflow for minimizing di-acylation.
Guide 2: Side Reactions of Asparagine and Glutamine
Issue: I am observing mass losses of -17 Da or -18 Da in my acylation reaction involving asparagine or glutamine. What is happening and how can I prevent it?
Troubleshooting Steps:
-
Aspartimide Formation (from Asparagine):
-
Problem: A mass loss of -18 Da (loss of H₂O) is observed, often accompanied by the appearance of related impurities. This is likely due to the intramolecular cyclization of the asparagine side chain to form a succinimide intermediate (aspartimide). This is particularly problematic in Fmoc-based peptide synthesis during the piperidine-mediated deprotection step.[10]
-
Solutions:
-
Use Protecting Groups on the Side Chain: Employing a protecting group on the side-chain amide of asparagine, such as the trityl (Trt) group, can prevent this side reaction.[11]
-
Additives to Deprotection Solutions: In peptide synthesis, adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[1]
-
Use Modified Aspartic Acid Derivatives: Incorporating sterically hindered aspartic acid derivatives can disfavor the cyclization reaction.[10]
-
Optimize pH and Temperature: Aspartimide formation is base-catalyzed. Minimizing exposure to strong bases and high temperatures is crucial.
-
-
-
Pyroglutamate Formation (from Glutamine):
-
Problem: A mass loss of -17 Da (loss of NH₃) is observed when glutamine is at the N-terminus of a peptide. This is due to the intramolecular cyclization of the N-terminal amine with the side-chain amide to form pyroglutamic acid.[3]
-
Solutions:
-
Control pH: This reaction can be acid or base-catalyzed. Maintaining a neutral pH during workup and purification is important.
-
Use of Additives: In peptide synthesis, adding HOBt to the deprotection solution can reduce the rate of pyroglutamate formation.[1]
-
Enzymatic Prevention: In biological systems, the enzyme glutaminyl cyclase is responsible for this conversion. In vitro, avoiding conditions that mimic this enzymatic activity (e.g., certain buffers and pH ranges) can be beneficial.[1]
-
Protecting Group Strategy: If the N-terminal amine is intended to be free, ensure that all protecting groups are removed under conditions that do not favor cyclization (e.g., avoiding prolonged exposure to strong acids or bases).
-
-
Mechanisms of Asparagine and Glutamine Side Reactions
Caption: Side reactions of Asparagine and Glutamine.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Selective Mono-acylation of a Primary Amine using Schotten-Baumann Conditions
This protocol describes the mono-acylation of benzylamine with benzoyl chloride as a representative example.
Materials:
-
Benzylamine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, standard glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.0 eq) in DCM (20 mL).
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Add the NaOH solution (2.5 eq) to the flask containing the benzylamine solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Analytical Characterization of Mono- and Di-acylated Products by HPLC
This protocol provides a general method for the analysis of an acylation reaction mixture to quantify the ratio of mono- to di-acylated products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reaction mixture sample
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ACN/water 1:1) to a concentration appropriate for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes. A shallow gradient is often better for separating closely related compounds.[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Choose a wavelength where both the mono- and di-acylated products have good absorbance (e.g., 254 nm if they contain aromatic rings).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting amine, mono-acylated product, and di-acylated product based on their retention times (if known) or by running standards.
-
Integrate the peak areas for the mono- and di-acylated products.
-
Calculate the relative percentage of each product to determine the selectivity of the reaction.
-
Protocol 3: Selective Mono-acylation of a Symmetrical Diamine using 9-BBN
This protocol describes the selective mono-acylation of piperazine using 9-borabicyclo[3.3.1]nonane (9-BBN).[12]
Materials:
-
Piperazine
-
9-BBN (0.5 M solution in THF)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Dissolve piperazine (1.0 eq) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add the 9-BBN solution (1.0 eq) dropwise to the piperazine solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back down to 0 °C.
-
Slowly add benzoyl chloride (0.95 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
The crude product can then be purified by column chromatography to separate the mono-acylated product from any di-acylated byproduct and boron-containing residues.
Data Summary
The following tables summarize key data to aid in experimental design and troubleshooting.
Table 1: Influence of Base on the Selectivity of Amine Acylation
| Base | pKa of Conjugate Acid | Typical Conditions | Tendency for Di-acylation | Notes |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Aqueous/Organic Biphasic | Low | Ideal for Schotten-Baumann conditions.[6] |
| Sodium Bicarbonate (NaHCO₃) | 6.3 (H₂CO₃) | Aqueous/Organic Biphasic | Very Low | A milder alternative to NaOH. |
| Pyridine | 5.25 | Anhydrous Organic Solvent | Low to Moderate | A good choice for mono-acylation in organic solvents. |
| Triethylamine (TEA) | 10.75 | Anhydrous Organic Solvent | High | Prone to causing di-acylation due to its strength. |
| Diisopropylethylamine (DIPEA) | 11.0 | Anhydrous Organic Solvent | High | Similar to TEA, but more sterically hindered. |
Table 2: Representative ¹H NMR Chemical Shifts for Mono- vs. Di-acylated Amines
| Proton | Mono-acylated Amine (Amide) | Di-acylated Amine (Imide) |
| N-H Proton | Broad singlet, ~5.0-9.0 ppm[13] | Absent |
| α-Protons (on C attached to N) | ~3.0-3.5 ppm | ~3.5-4.0 ppm |
| α-Protons (on C of acyl group) | ~2.0-2.5 ppm | ~2.5-3.0 ppm |
Note: These are general ranges and can vary significantly based on the specific molecular structure and solvent.[14][15]
Table 3: Comparison of Mono- to Di-acylation of Piperazine with and without 9-BBN
| Conditions | Mono-acylated Product Yield | Di-acylated Product Yield | Ratio (Mono:Di) | Reference |
| Without 9-BBN | (not specified) | (not specified) | Low | [12] |
| With 1.0 eq 9-BBN | 84% (combined yield) | 5.3 : 1 | [12] |
References
-
Schotten-Baumann Reaction. (n.d.). In Grokipedia. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). In SATHEE. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Pyroglutamate Formation in Peptides – Formation and Control. (n.d.). Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. (2020, August 10). ACS Publications. Retrieved from [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Selective monoacylation of symmetrical diamines via prior complexation with boron. (2003, September 18). PubMed. Retrieved from [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. (2003, August 16). Figshare. Retrieved from [Link]
-
Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mono-acylation of symmetric diamines in the presence of water. (n.d.). ResearchGate. Retrieved from [Link]
-
GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]
-
Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins. (n.d.). Retrieved from [Link]
-
Specific solvation effects on acylation of amines in solvents with low dielectric constants. (1975, February 1). Semantic Scholar. Retrieved from [Link]
-
Investigation of solvent and molar ratio effects for acetylation of benzyl amine. (n.d.). ResearchGate. Retrieved from [Link]
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (n.d.). Retrieved from [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019, July 10). MDPI. Retrieved from [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (n.d.). PMC. Retrieved from [Link]
-
1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2024, October 11). MDPI. Retrieved from [Link]
-
An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. (2011, August 15). SCIRP. Retrieved from [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved from [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. (2006, October 15). PubMed. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014, December 14). TSI Journals. Retrieved from [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020, February 20). PMC. Retrieved from [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 8). Frontiers. Retrieved from [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. Retrieved from [Link]
-
Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010, September 2). Organic Letters. Retrieved from [Link]
-
Influence of Aza-Glycine Substitution on the Internalization of Penetratin. (2024, March 30). MDPI. Retrieved from [Link]
-
5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]
-
Molecular Basis for Activation of a Catalytic Asparagine Residue in a Self-Cleaving Bacterial Autotransporter. (n.d.). PMC. Retrieved from [Link]
-
Amines are basic. However, does this change when comparing primary, secondary and tertiary amines? (2021, June 15). Reddit. Retrieved from [Link]
Sources
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- 11. Influence of Aza-Glycine Substitution on the Internalization of Penetratin | MDPI [mdpi.com]
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- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Enhancing the selectivity of covalent inhibitors derived from chloroacetamide
Welcome to the Covalent Drug Discovery Support Hub. This resource is engineered for scientists and drug development professionals working with targeted covalent inhibitors (TCIs). While acrylamides dominate the landscape of FDA-approved covalent drugs due to their tunable Michael addition chemistry, chloroacetamides (CAs) offer unique geometric and electronic properties for targeting non-catalytic cysteines. However, their intrinsic reactivity via
This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating proteomics protocols to help you harness the potency of chloroacetamide warheads while strictly controlling their selectivity.
Part 1: Structural Tuning & Reactivity (FAQ)
Q: My chloroacetamide hit shows potent biochemical inhibition but exhibits massive off-target labeling in cell lysates. Why is this happening, and how do I fix it?
A: Chloroacetamides are intrinsically more reactive than standard acrylamides. They undergo rapid, irreversible
Causality & Solution: To fix this, you must decouple the non-covalent recognition from the covalent reaction.
-
Optimize the Scaffold: Improve the non-covalent interactions first. A high-affinity scaffold ensures the warhead is held in precise proximity to the target cysteine, allowing you to use a weaker electrophile.
-
Tune the Warhead: Introduce steric bulk or electronic modifications at the
-position. For instance, substituting the chloroacetamide with an -chlorofluoroacetamide (CFA) reduces intrinsic reactivity but maintains high target specificity when driven by local proximity (e.g., targeting EGFR Cys797)[3]. Alternatively, converting the CA to a sulfamate acetamide can improve buffer stability while maintaining the required geometry[1].
Q: How does the reactivity of chloroacetamides quantitatively compare to other common warheads? A: Reactivity dictates the half-life of your compound in glutathione (GSH)-rich environments. Below is a comparative summary of intrinsic electrophilic reactivity based on kinetic profiling[2][4]:
| Warhead Type | Reaction Mechanism | Avg. Reactivity Rate ( | Promiscuity Risk | Structural Tuning Strategy |
| Chloromethyl Ketone | Very High | Rarely used in modern TCIs; high toxicity[4]. | ||
| Chloroacetamide | High | Add | ||
| Acrylamide | Michael Addition | Moderate | Tune via electron-withdrawing groups[4]. | |
| Low | Requires highly optimized non-covalent scaffold. |
Part 2: Troubleshooting Off-Target Profiling
Issue: Your lead CA inhibitor causes cellular toxicity, and you suspect it is depleting essential cellular proteins via non-specific cysteine alkylation. Root Cause: The inhibitor is engaging off-target proteins with highly nucleophilic cysteines. Standard biochemical assays cannot detect this because they exist in a vacuum, ignoring the complex native proteome. Resolution: Implement Competitive Activity-Based Protein Profiling (ABPP) coupled with Label-Free Quantification (LFQ) or SILAC. This is a self-validating system: by using your inhibitor to compete against a broad-spectrum reactive probe, you directly measure target occupancy and identify off-targets in their native state[5].
Detailed Methodology: Competitive ABPP for Covalent Inhibitors
This protocol utilizes label-free quantitative proteomics to map the interaction landscape of your CA inhibitor[5][6].
Step 1: Native Proteome Preparation
-
Harvest cells or target tissues (e.g., mouse brain/liver) and lyse in native buffer (e.g., PBS with 0.1% NP-40, avoiding strong denaturants like SDS that unfold proteins and expose buried cysteines).
-
Centrifuge at 100,000
g for 45 min to separate membrane and cytosolic fractions. Normalize protein concentration to 2 mg/mL[6].
Step 2: Inhibitor Pre-Incubation (Target Engagement)
-
Divide the lysate into two cohorts: Vehicle (DMSO) and Competitor (your CA inhibitor at
and the cellular ). -
Incubate for 1 hour at 37°C. Causality: This step allows the CA inhibitor to covalently bind its specific target and any high-affinity off-targets, blocking those cysteines from subsequent labeling.
Step 3: Broad-Spectrum Probe Labeling
-
Add a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne, at 100
M) to all samples. -
Incubate for 1 hour at room temperature. Causality: The IA-alkyne will covalently label all unbound reactive cysteines in the proteome.
Step 4: CuAAC Click Chemistry & Enrichment
-
Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-Azide,
, TCEP, and TBTA ligand. React for 1 hour. -
Precipitate proteins using chloroform/methanol to remove excess unreacted probe[6].
-
Resuspend the pellet in 6M urea/PBS and incubate with Streptavidin-agarose beads for 2 hours to enrich the biotinylated proteins.
Step 5: On-Bead Digestion & LC-MS/MS Analysis
-
Reduce the enriched proteins with 10 mM DTT and alkylate with 40 mM iodoacetamide[6].
-
Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.
-
Elute the peptides and analyze via high-resolution LC-MS/MS.
-
Data Interpretation: Proteins showing a significant decrease in LFQ intensity in the inhibitor-treated sample vs. vehicle are your engaged targets (and off-targets).
Caption: Competitive ABPP workflow for mapping the selectivity of chloroacetamide inhibitors.
Part 3: Validation & Assay Artifacts (FAQ)
Q: My intact protein Mass Spectrometry (MS) assay shows 100% labeling of the target protein, but Fluorescence Polarization (FP) assays show poor complex stabilization. Is my compound a false positive? A: Yes, this is a common artifact with highly reactive electrophiles. In MS assays lacking competing nucleophiles, a reactive CA warhead will eventually label the target protein purely as a function of time and concentration, even without specific non-covalent binding[7]. Causality & Solution: To validate true targeted covalency, synthesize a "dead" control analog where the chlorine atom is replaced by a methyl group (forming an unreactive propionamide). Run the FP assay with this reversible analog. If the dead analog shows zero binding affinity, your original CA hit is likely a non-specific alkylator relying entirely on warhead reactivity rather than scaffold recognition[8].
Q: How do I optimize the linker between my scaffold and the CA warhead?
A: The trajectory of the
Caption: Decision matrix for tuning chloroacetamide reactivity and proteome-wide selectivity.
References
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. NIH.gov.[Link]
-
A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE.hu.[Link]
-
Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. NIH.gov.[Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Publications.[Link]
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[Link]
-
Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. ACS Publications.[Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. EMBL-EBI.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pak.elte.hu [pak.elte.hu]
Overcoming poor solubility of sulfamoylphenyl acetamide derivatives
Welcome to the Technical Support Center. Sulfamoylphenyl acetamide derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of carbonic anhydrase (CA) inhibitors, COX-2 inhibitors, and targeted anticancer agents. However, their rigid planar structures, high crystal lattice energies, and propensity for intermolecular hydrogen bonding often result in notoriously poor aqueous solubility.
This guide provides field-proven troubleshooting strategies, from synthetic "tail approach" modifications to advanced formulation techniques, ensuring your compounds remain soluble and active during both in vitro assays and in vivo dosing.
Core Troubleshooting Workflow
Caption: Decision tree for troubleshooting the solubility of sulfamoylphenyl acetamide derivatives.
FAQ Section 1: Chemical Modification & Prodrug Strategies
Q: Why do my sulfamoylphenyl acetamide compounds precipitate so easily in physiological buffers? A: The poor solubility is driven by thermodynamics. The sulfamoyl group (-SO₂NH₂) and the acetamide linker both act as strong hydrogen bond donors and acceptors. This promotes highly stable intermolecular hydrogen-bonded networks in the solid state, leading to high crystal lattice energies. Overcoming this lattice energy in aqueous media is thermodynamically unfavorable, resulting in rapid precipitation[1].
Q: How can I chemically modify the scaffold to improve solubility without losing target affinity? A: Employ the "Tail Approach." In target binding (e.g., Carbonic Anhydrase), the sulfamoyl group acts as the primary zinc-binding group (ZBG) required for anchoring the molecule deep in the active site[2]. The acetamide group acts as a flexible linker. By attaching a hydrophilic or ionizable "tail" (such as a substituted piperazine or an ω-aminoalkyl ether) to the acetamide nitrogen or carbon, you project the tail into the outer, solvent-exposed region of the active site[2][3]. Because these tails are basic, they can be readily converted into hydrochloride salts, drastically improving aqueous solubility while often enhancing isoform selectivity through novel van der Waals contacts[3][4].
FAQ Section 2: Formulation & Complexation
Q: I cannot alter the chemical structure at this stage. How can I prevent precipitation during in vitro cellular assays? A: For unmodified hydrophobic derivatives, cyclodextrin (CD) complexation is the gold standard. Specifically, β-cyclodextrin (β-CD) and its derivative hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective[5][6]. The cavity size of β-CD (approx. 6.0–6.5 Å) perfectly accommodates the hydrophobic phenyl ring of the sulfamoylphenyl group, shielding it from the aqueous environment[7].
Q: Why shouldn't I just use γ-cyclodextrin to ensure the molecule fits?
A: Cavity size matching is critical for maximizing the stability constant (
Caption: Workflow for determining the phase-solubility isotherm and stability constant of drug-CD complexes.
Quantitative Data: Solubility Enhancement Strategies
| Strategy | Example Modification / Excipient | Typical Solubility Increase | Causative Mechanism | Application Phase |
| Salt Formation | Piperazine tail + HCl salt | 50x - 100x | Ionization of basic tail disrupts crystal lattice[3] | Lead Optimization |
| CD Complexation | HP-β-CD (1:1 complex) | 10x - 30x | Hydrophobic cavity shielding; | Preclinical / In vitro |
| Ternary Complex | β-CD + PEG 20000 | 30x - 45x | Polymer stabilizes the CD-drug inclusion complex[5] | Formulation |
| Cosolvent System | 5% DMSO + 5% Tween 20 | 5x - 15x | Micellar solubilization and surface tension reduction | In vitro assays |
Detailed Experimental Protocols
Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)
Purpose: To determine the stability constant (
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 15.0 mM) in distilled water or your assay buffer.
-
Drug Addition: Add an excess amount of the solid sulfamoylphenyl acetamide derivative to each vial (ensure the drug remains visibly undissolved to maintain a saturated state).
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 25°C for 48 to 72 hours to ensure thermodynamic equilibrium is reached[5][6].
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug. (Self-Validation: Discard the first 1 mL of filtrate to account for potential membrane adsorption).
-
Quantification: Dilute the filtrate appropriately and analyze the drug concentration using HPLC-UV.
-
Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). Calculate the stability constant using the equation:
, where is the intrinsic solubility of the drug in the absence of CD.
Protocol 2: Preparation of Solid Inclusion Complexes (Kneading Method)
Purpose: To create a stable, dry powder formulation of the drug-CD complex for long-term storage or in vivo dosing.
-
Molar Ratio: Weigh the sulfamoylphenyl acetamide derivative and HP-β-CD in a precise 1:1 molar ratio based on the results from Protocol 1.
-
Wetting: Place the HP-β-CD in a mortar and add a small volume of a water/ethanol mixture (50:50 v/v) to form a homogeneous paste.
-
Kneading: Gradually incorporate the drug powder into the paste. Knead the mixture continuously for 45–60 minutes. Add trace amounts of the solvent mixture as needed to maintain a paste-like consistency[6].
-
Drying: Dry the resulting mass in a vacuum oven at 40°C for 24 hours to completely remove the solvent.
-
Milling: Gently pulverize the dried mass and pass it through a 60-mesh sieve.
-
Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the sharp endothermic melting peak characteristic of the free sulfamoylphenyl acetamide confirms complete amorphization and successful inclusion within the CD cavity[5][6].
References
-
African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. academicjournals.org. Available at:[Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. nih.gov. Available at:[Link]
-
Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. researchgate.net. Available at:[Link]
-
The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. cnr.it. Available at:[Link]
-
Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. researchgate.net. Available at:[Link]
-
A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. acs.org. Available at:[Link]
-
Carbonic Anhydrase Inhibitors. Synthesis of Water-Soluble, Topically Effective, Intraocular Pressure-Lowering Aromatic/Heterocyclic Sulfonamides. acs.org. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in Purine Acylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet complex challenge in synthetic chemistry: controlling the regioselectivity of purine acylation. Direct acylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating.[1][2] This lack of selectivity can significantly complicate synthesis, purification, and ultimately, the development of novel therapeutics.
This resource offers field-proven insights and troubleshooting strategies to help you navigate these challenges. We will delve into the underlying principles governing regioselectivity and provide practical, step-by-step protocols to steer your reactions toward the desired isomer.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during purine acylation experiments.
Q1: Why is my purine acylation not selective, yielding a mixture of N7 and N9 isomers?
A1: The formation of both N7 and N9 acylated products is a frequent outcome due to the intrinsic electronic properties of the purine heterocycle.[1][2] The imidazole portion of the purine ring possesses two nucleophilic nitrogen atoms, N7 and N9. Direct alkylation or acylation often results in a mixture because the thermodynamic stability of the N9 isomer is only slightly favored over the N7 isomer.[1][2] The final product ratio is a delicate balance between kinetic and thermodynamic control.[3][4][5][6]
Q2: I am consistently obtaining the N9 isomer as the major product, but I need the N7 isomer. How can I reverse this selectivity?
A2: Achieving N7 selectivity often requires moving from thermodynamically controlled conditions to kinetically controlled ones.[1][2] This typically involves using specific reaction conditions that favor the faster-forming, albeit less stable, N7 isomer. Key strategies include:
-
Lower Reaction Temperatures: Running the reaction at lower temperatures can trap the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product.[4][5][6]
-
Use of Bulky Protecting Groups: Introducing a sterically demanding group at a position proximal to N9 can physically block the approach of the acylating agent, thereby favoring attack at the more accessible N7 position.
-
Silylation Followed by Catalysis: A powerful technique involves the in-situ silylation of the purine followed by the addition of a Lewis acid catalyst like SnCl₄ with a tertiary alkyl halide. This method has been shown to be highly regioselective for the N7 position under kinetically controlled conditions.[1][2]
Q3: My starting purine has poor solubility in common organic solvents. What can I do to improve this?
A3: Poor solubility is a common hurdle. Several approaches can be taken:
-
Solvent Screening: Experiment with a range of anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), acetonitrile (ACN), tetrahydrofuran (THF), and dimethylformamide (DMF).[2][7]
-
Silylation: Converting the purine to its trimethylsilyl (TMS) derivative can significantly enhance its solubility in organic solvents. This is a key step in the Vorbrüggen glycosylation and related N7-alkylation methods.[1][2] The silylation is typically achieved by heating the purine with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA).[2]
Q4: How can I reliably distinguish between the N7 and N9 acylated isomers?
A4: Spectroscopic methods are essential for isomer differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative. For 6-chloropurine derivatives, the chemical shift of the C5 carbon is a key indicator. The C5 signal for N9-alkylated isomers typically appears around 132 ppm, while for N7 isomers, it is more shielded and appears at a lower value, approximately 123 ppm.[2] 2D NMR techniques like HSQC and HMBC can also be invaluable for unambiguous structure determination.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Problem 1: Low Yield of the Desired N7-Acylated Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Reaction Conditions Favor Thermodynamic Product (N9) | Switch to kinetically controlled conditions. Lower the reaction temperature significantly (e.g., use an ice bath).[4][5] Shorten the reaction time to isolate the faster-forming kinetic product before equilibration can occur.[4] |
| Incomplete Silylation of the Purine | Ensure complete silylation before adding the acylating agent and catalyst. This can be confirmed by the formation of a clear, homogeneous solution.[2] Use a sufficient excess of the silylating agent (e.g., 1.5 equivalents of BSA) and ensure the reaction is conducted under strictly anhydrous conditions.[2] |
| Suboptimal Lewis Acid Catalyst | The choice and amount of Lewis acid are critical. For N7-tert-alkylation, SnCl₄ has been shown to be highly effective.[1][2] Optimize the stoichiometry of the catalyst; for SnCl₄, amounts ranging from 1.0 to 2.1 equivalents relative to the purine have been reported to be successful.[2] Other Lewis acids like TiCl₄ or TMSOTf could also be screened.[2] |
| Acylating Agent Reactivity | The nature of the acylating agent is crucial. The silylation method for N7-selectivity has shown high success with tertiary alkyl halides, which can form stable carbocation intermediates.[2] Primary and secondary alkyl halides may not be suitable for this specific N7-selective method.[2] |
Problem 2: Difficulty in Separating N7 and N9 Isomers
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Isomers | Standard silica gel column chromatography may not provide sufficient resolution. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Experiment with different solvent systems, including gradient elution, to improve separation. |
| Co-elution of Products | High-Performance Liquid Chromatography (HPLC) often provides superior resolution. Reverse-phase (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating these closely related polar compounds.[9][10] |
| Need for an Alternative Separation Technique | Capillary Electrophoresis (CE) is another powerful technique for separating purine isomers, sometimes with the use of additives like β-cyclodextrin to enhance resolution.[11] |
In-Depth Technical Protocols
Protocol 1: Kinetically Controlled N7-tert-Butylation of 6-Chloropurine
This protocol is adapted from a method developed for the direct regioselective N7-tert-alkylation of 6-substituted purines.[1][2] It relies on the in-situ silylation of the purine followed by a Lewis-acid catalyzed reaction with a tertiary alkyl halide under conditions that favor the kinetic product.
Materials:
-
6-Chloropurine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin(IV) chloride (SnCl₄)
-
tert-Butyl bromide (tert-BuBr)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Silylation: a. To a flame-dried flask under an inert atmosphere (Argon), add 6-chloropurine (1.0 eq). b. Add anhydrous DCE (to make a ~0.125 M solution). c. Add BSA (1.5 eq) to the suspension. d. Heat the mixture at 76-80 °C for 30 minutes. The suspension should turn into a clear, homogeneous solution, indicating the formation of the silylated purine.
-
Acylation (Kinetically Controlled): a. Cool the clear solution in an ice bath. b. Add SnCl₄ (2.1 eq) dropwise while maintaining the low temperature. c. Add tert-BuBr (1.5 eq). d. Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring & Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours. b. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. c. Extract the product with an organic solvent like ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the N7-(tert-butyl)-6-chloropurine.
Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways
The outcome of a purine acylation is often determined by whether the reaction is under kinetic or thermodynamic control.[4][5][6][12] This can be visualized with a reaction coordinate diagram.
Caption: Energy profile for kinetic vs. thermodynamic control in purine acylation.
This diagram illustrates that the kinetic product (N7-isomer) has a lower activation energy (ΔG‡), meaning it forms faster. The thermodynamic product (N9-isomer) has a lower overall Gibbs free energy, making it more stable. By manipulating reaction conditions, one can favor the formation of either product.
Workflow for Method Development in Regioselective Purine Acylation
Successfully developing a regioselective acylation protocol requires a systematic approach. The following workflow outlines the key decision-making and experimental stages.
Caption: Systematic workflow for developing a regioselective purine acylation method.
References
- Catalysis Science & Technology. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. RSC Publishing.
- PMC. (n.d.).
- PMC. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- ACS Publications. (2023, July 10). Watson–Crick Base Pairs with Protecting Groups: The 2-Amino Groups of Purine- and 7-Deazapurine-2,6-Diamine as Target Sites for DNA Functionalization by Selective Nucleobase Acylation.
- PubMed. (2005, August 1). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed.
- Marcel Dekker, Inc. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. NUCLEOSIDES & NUCLEOTIDES.
- PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
- PubMed. (2013, April 11).
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- PubMed. (2003, August 8). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? J Org Chem.
- ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- MDPI. (2023, January 17).
- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
- ResearchGate. (2026, February 15). Regioselective alkylation reaction of purines under microwave Irradiation.
- PubMed. (2001, November 15). Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. Curr Protoc Nucleic Acid Chem.
- Semantic Scholar. (n.d.). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Semantic Scholar.
- RSC Publishing. (n.d.). Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction. New Journal of Chemistry.
- Scilit. (2003, December 1). Separation of purine and pyrimidine bases by capillary electrophoresis using β-cyclodextrin as an additive. Scilit.
- RSC Publishing. (n.d.). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.
- Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Frontiers.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- BenchChem. (2025). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. BenchChem.
- BenchChem. (2025).
- Houben-Weyl Methods of Organic Chemistry. (n.d.). 2 Protection of Functional Groups. Thieme.
- PMC. (n.d.).
- BenchChem. (2025).
- PubMed. (n.d.). Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. PubMed.
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
- ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- PubMed. (2006). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Nucleic Acids Symp Ser (Oxf).
- RSC Publishing. (1976). Novel procedure for regioselective 2′-O-deacylation of fully acylated purine and pyrimidine ribonucleosides with hydrazine hydrate.
- PMC. (2023, January 17).
- ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- ResearchGate. (n.d.). Optimization of the reaction condition.
- PubMed. (n.d.). Thermal 7-9 Transglycosylation of Purine Nucleosides and Their Analogues. PubMed.
- PubMed. (2010, March 15).
- Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- ACS Publications. (2023, September 26). Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal.
- Sci-Hub. (n.d.). Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II). Sci-Hub.
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Validation & Comparative
Comparative Evaluation of 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) vs. Established COX-2 Inhibitors
Executive Summary
The landscape of cyclooxygenase-2 (COX-2) inhibition has historically been dominated by two paradigms: the irreversible, non-selective acetylation of Ser530 by Aspirin, and the reversible, highly selective binding of diarylheterocycles like Celecoxib. 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) represents an experimental hybrid class: a Targeted Covalent Inhibitor (TCI). By integrating the classical sulfonamide pharmacophore responsible for COX-2 selectivity with an electrophilic
This guide provides a rigorous, data-driven comparison of 2-CSPA against established COX-2 inhibitors, detailing the mechanistic rationale, comparative kinetic data, and the self-validating experimental protocols required to evaluate its efficacy.
Mechanistic Profiling & Rationale
To objectively compare 2-CSPA with commercial alternatives, we must deconstruct the causality behind its dual-action mechanism.
The Sulfonamide Anchor: Driving COX-2 Selectivity
Classical reversible inhibitors like Celecoxib achieve their selectivity because the COX-2 active site features a Val523 residue, which replaces the bulkier Ile523 found in COX-1[1][2][3]. This substitution opens a hydrophilic side pocket containing Arg513[1][2][3]. The 2-sulfamoylphenyl group of 2-CSPA is designed to anchor precisely into this pocket, forming critical hydrogen bonds with Arg513 and His90[2][3]. This non-covalent docking (quantified by
The Chloroacetamide Warhead: Covalent Trapping
Unlike reversible coxibs, 2-CSPA features an
Caption: Mechanistic divergence of 2-CSPA vs Celecoxib in COX-2 inhibition.
Comparative Performance Data
When evaluating a covalent inhibitor against reversible standards, relying solely on
Table 1: Kinetic and Mechanistic Comparison of COX-2 Inhibitors
| Inhibitor Class | Representative Compound | Primary Mechanism | COX-2 Selectivity | Reversibility | Kinetic Profile |
| Targeted Covalent (Experimental) | 2-CSPA | Sulfonamide docking + | High | Irreversible | Time-dependent ( |
| Reversible Diarylheterocycle | Celecoxib | Sulfonamide docking (Val523/Arg513) | High | Reversible | Rapid equilibrium ( |
| Irreversible Acetylator | Aspirin | Ser530 Acetylation | Low (COX-1 biased) | Irreversible | Time-dependent ( |
Note: 2-CSPA exhibits a two-step binding kinetic profile. Its ultimate efficacy is defined by the
Self-Validating Experimental Protocols
To objectively prove that 2-CSPA acts as a covalent COX-2 inhibitor rather than a slow-binding reversible inhibitor, the following self-validating protocols must be executed. Experience & Expertise Note: We do not rely on standard endpoint assays. Instead, we utilize orthogonal methods—kinetic shifts and mass spectrometry—to establish absolute causality.
Protocol 1: Time-Dependent Inhibition (TDI) Assay
Causality: Reversible inhibitors (Celecoxib) reach equilibrium rapidly, meaning their
-
Enzyme Pre-incubation: Incubate purified human recombinant COX-2 (10 nM) with varying concentrations of 2-CSPA (0.1 µM to 50 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
-
Time-Course Sampling: Withdraw aliquots at specific intervals (
= 0, 15, 30, 60, and 120 minutes). -
Substrate Addition: Rapidly add arachidonic acid (10 µM) to the aliquots to initiate the reaction. Quench after 30 seconds using a stop solution (e.g., SnCl2 in HCl).
-
Quantification: Measure Prostaglandin E2 (PGE2) production via competitive ELISA.
-
Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate
. Plot versus inhibitor concentration to derive and .
Protocol 2: Rapid Dialysis Washout Assay & LC-MS/MS Mapping
Causality: A washout assay physically removes unbound drug. If the enzyme regains activity, the inhibition was reversible. If the enzyme remains inactive, the drug is covalently bound. LC-MS/MS is then used as the ultimate ground truth to map the exact site of alkylation[6][8].
-
Saturation: Incubate COX-2 with 10x the apparent
of 2-CSPA for 2 hours to ensure 100% target occupancy. -
Washout Phase: Transfer the mixture to a rapid dialysis cassette (10 kDa MWCO) and dialyze against 1000 volumes of buffer for 4 hours at 4°C, with two buffer exchanges.
-
Activity Recovery Check: Assay the dialyzed protein for PGE2 production. (Celecoxib-treated COX-2 will recover >90% activity; 2-CSPA-treated COX-2 will recover <10% activity).
-
Proteolytic Digestion: Denature the 2-CSPA-bound COX-2, reduce/alkylate standard cysteines (using iodoacetamide), and digest with Trypsin.
-
LC-MS/MS Analysis: Analyze the peptide fragments using a high-resolution mass spectrometer. Search for a mass shift corresponding to the addition of the 2-sulfamoylphenylacetamide moiety on the target nucleophilic residue.
Caption: Step-by-step experimental workflow for validating the covalent binding of 2-CSPA to COX-2.
Conclusion
While Celecoxib remains the gold standard for reversible COX-2 inhibition, the experimental compound 2-chloro-N-(2-sulfamoylphenyl)acetamide (2-CSPA) offers a compelling alternative for applications requiring sustained target silencing. By leveraging the Val523/Arg513 side pocket for initial recognition and a chloroacetamide warhead for subsequent
References
-
Ahmadi, M., Bekeschus, S., Weltmann, K., von Woedtke, T., & Wende, K. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry, 13, 471-496.[Link]
-
Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 27(22), 7728.[Link]
-
Lu, X., Smaill, J. B., Patterson, A. V., & Ding, K. (2021). "Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 65(1), 58-83.[Link]
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- 3. Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design [proteinstructures.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Evaluating the impact of chlorine substitution on antimicrobial activity
Evaluating the Impact of Chlorine Substitution on Antimicrobial Activity: A Comprehensive SAR Comparison Guide
Introduction: The Strategic Role of Halogenation
In the rational design of antimicrobial agents, halogenation—specifically chlorine substitution—serves as a critical modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Unlike bulkier halogens like iodine or highly electronegative atoms like fluorine, chlorine offers an optimal balance of lipophilicity, electron-withdrawing capability, and steric volume. This guide provides drug development professionals with an objective, data-driven comparison of how targeted chlorination impacts antimicrobial efficacy across diverse chemical scaffolds, supported by rigorous Structure-Activity Relationship (SAR) data.
Mechanistic Causality: Why Chlorine Works
The enhancement of antimicrobial activity via chlorination is not merely an empirical observation; it is driven by specific, predictable physicochemical alterations:
-
Lipophilicity and Membrane Permeation: Chlorine substitution significantly increases the partition coefficient (log P) of a scaffold. This enhanced lipophilicity is crucial for penetrating complex bacterial envelopes, particularly the mycolic acid-rich cell walls of Mycobacterium tuberculosis and the thick peptidoglycan layers of Gram-positive pathogens[1].
-
Electronic Effects and Halogen Bonding: The electron-withdrawing nature of chlorine alters the pKa of adjacent functional groups, often optimizing the ionization state of the molecule at physiological pH. Furthermore, the anisotropic charge distribution on the chlorine atom allows it to participate in halogen bonding—acting as an electrophilic region (the σ-hole) that forms highly directional, stabilizing interactions with Lewis base residues in bacterial target proteins[2].
-
Steric Hindrance and Positional Isomerism: The spatial orientation of the chlorine atom dictates receptor fit. SAR studies consistently show that para and meta substitutions relative to the primary pharmacophore often enhance target affinity, whereas ortho substitutions can introduce steric clashes that abolish activity entirely[2].
Logical pathways linking chlorine substitution to antimicrobial efficacy.
Comparative Quantitative Data
The following table synthesizes Minimum Inhibitory Concentration (MIC) data from recent comparative studies, illustrating the divergent effects of chlorination across different molecular architectures.
| Scaffold / Compound Class | Unsubstituted / Alternative Analog MIC | Chlorinated Analog MIC | Mechanistic Observation |
| N-Pyrazinylhydroxybenzamides | Absence of Cl: Inactive | 5-Cl or 6-Cl: 6.25 – 12.5 µg/mL (M. tuberculosis) | Meta/para chlorination drives activity; ortho substitution causes steric clashes leading to inactivity[2]. |
| Benzimidazole-Quinoline Hybrids | Unsubstituted: 70 – 90 µg/mL | Di-chlorinated (Hybrid 14): 10 – 20 µg/mL (S. aureus) | Enhanced molecular flexibility combined with chlorine-driven lipophilicity maximizes receptor contact[3]. |
| Benzoxaborole Derivatives | Benzene analog: >50 µg/mL | 5-Chloro-pyrazine analog: 21.59 µM (M. tuberculosis) | Chlorine improves penetration through the mycolic cell wall; enables specific H-bond networks[1]. |
| Chalcones (Flavanones) | 2'-hydroxychalcone: Weak activity | 4-Chloroflavanone: 30 µg/mL (S. cerevisiae) | Halogenation on the B-ring significantly enhances broad-spectrum antifungal and antibacterial potential[4][5]. |
Experimental Methodology: Self-Validating MIC Protocol
To accurately evaluate the impact of chlorine substitution, researchers must employ rigorous, self-validating phenotypic assays. The following protocol details a standardized Broth Microdilution Assay, specifically optimized for highly lipophilic halogenated compounds.
Step 1: Compound Solubilization and Formulation
-
Action: Dissolve the chlorinated compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.
-
Causality: Chlorination significantly decreases aqueous solubility. Using pure DMSO ensures complete dissolution, preventing false-negative MICs caused by compound precipitation in the aqueous test media.
Step 2: Serial Dilution and Matrix Preparation
-
Action: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) within a 96-well plate. Ensure the final DMSO concentration in any well does not exceed 1% (v/v).
-
Causality: Maintaining DMSO ≤ 1% is a critical self-validating control; higher concentrations exert independent bacteriostatic effects, confounding the evaluation of the compound's true efficacy.
Step 3: Inoculum Standardization
-
Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute the suspension 1:150 in MHB before adding to the test wells. -
Causality: A standardized inoculum guarantees that the ratio of drug molecules to bacterial targets remains constant across independent replicates, ensuring high inter-assay reproducibility.
Step 4: Incubation and Metabolic Readout
-
Action: Incubate the plates at 37°C for 18-24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours.
-
Causality: Highly lipophilic chlorinated compounds often form micro-precipitates that mimic bacterial turbidity when read via optical density (OD600). Resazurin, a metabolic indicator that shifts from blue (non-fluorescent) to pink (fluorescent) upon reduction by viable cells, provides an objective, artifact-free determination of cell viability.
Step 5: Internal Control Validation
-
Action: Include a positive control (e.g., Ciprofloxacin), a negative control (1% DMSO in MHB + bacteria), and a sterility control (MHB only).
-
Causality: The assay is only valid if the positive control falls within established CLSI breakpoint ranges and the negative control shows robust growth, proving the solvent matrix is non-toxic.
Self-validating high-throughput workflow for MIC determination and SAR analysis.
Conclusion
Chlorine substitution remains a highly effective, albeit nuanced, tool in the optimization of antimicrobial agents. As demonstrated by comparative data across pyrazine, quinoline, and chalcone scaffolds, the success of chlorination is highly dependent on positional isomerism and the baseline lipophilicity of the parent molecule. By employing rigorous, metabolically validated screening protocols, drug development professionals can accurately harness the electronic and steric advantages of chlorine to combat resistant microbial strains.
References
-
N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation Source: Taylor & Francis URL:[Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: PMC (National Institutes of Health) URL:[Link]
-
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides Source: MDPI URL:[Link]
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides Source: MDPI URL:[Link]
-
Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Docking Scores and Efficacy of Acetamide Derivatives in Target Enzymes
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Introduction
Acetamide derivatives have emerged as a highly versatile and tunable pharmacophore in medicinal chemistry, particularly in the design of neurotherapeutics targeting Alzheimer's Disease (AD). By acting as competitive or mixed-type inhibitors of key target enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), these compounds prevent the premature hydrolysis of acetylcholine, thereby enhancing cortical cholinergic neurotransmission[1].
This guide provides an objective, data-driven comparison of novel acetamide derivatives against standard clinical alternatives (e.g., Donepezil). As an application scientist, evaluating these compounds requires looking beyond basic IC50 values; we must analyze their in silico docking scores, binding affinities, and the structure-activity relationships (SAR) that dictate their performance.
Mechanistic Rationale: The Acetamide Pharmacophore
The structural flexibility of the acetamide moiety allows it to act as an optimal linker between bulky hydrophobic groups (such as coumarins, benzothiazoles, or benzimidazoles)[1][2][3]. The causality behind choosing acetamides in drug design relies on two primary interaction mechanisms:
-
Hydrogen Bonding: The amide carbonyl and NH groups serve as potent hydrogen bond acceptors and donors. They interact critically with amino acid residues like Tyr124 and Trp286 in the Peripheral Anionic Site (PAS) of AChE.
-
Cation-π Interactions: When substituted with aromatic heterocycles, acetamides facilitate cation-π interactions within the Catalytic Anionic Site (CAS), physically blocking substrate entry[3].
Dual-site binding mechanism of acetamide derivatives within the cholinesterase active site.
Quantitative Comparison: Docking Scores & Experimental Efficacy
To objectively evaluate the performance of recent acetamide derivatives, we correlate in silico molecular docking scores (kcal/mol) with in vitro IC50 values. Lower (more negative) docking scores indicate a thermodynamically stable ligand-receptor complex, which ideally translates to lower IC50 values (higher potency).
Table 1: Performance Comparison of Novel Acetamide Derivatives vs. Standard Inhibitors
| Compound Class / Derivative | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference Standard IC50 (µM) | Binding Mode |
| Benzothiazol-oxadiazole-acetamide (7i) | AChE | Strong Affinity | 0.08 ± 0.01 | 2.04 (Donepezil) | Competitive |
| Coumaryl-thiazole acetamide (6c) | AChE | Strong Affinity | 0.043 | N/A | Mixed-type |
| Substituted acetamide (8c) | BChE | Strong Affinity | 3.94 | N/A | Mixed-type |
| Benzimidazole acetamide (10a) | AChE / CA | - | 4.12 | 5.93 (Donepezil) | Competitive |
| Thymol-phenoxy acetamide (5a) | CpCDPK1 | -7.42 | N/A | -7.27 (Standard) | H-Bonding |
Expert Analysis & Causality: Compound 7i (a benzothiazol-oxadiazole-acetamide) demonstrates a remarkable 25-fold higher potency against AChE compared to the standard drug Donepezil[2]. The inclusion of the oxadiazole ring enhances the electron density, allowing tighter hydrogen bonding with the CAS. Similarly, coumaryl-thiazole acetamide (6c) achieved an extraordinary IC50 of 43 nM (0.043 µM) with a selectivity index of >4000 over BChE, proving that bulky coumarin substitutions selectively anchor the molecule in the narrower AChE gorge[3]. Furthermore, thymol-derived acetamides have shown superior docking scores (-7.42 kcal/mol) compared to reference standards (-7.27 kcal/mol) in alternative parasitic targets, highlighting the broad utility of the acetamide scaffold[4].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols outline a self-validating pipeline for evaluating acetamide derivatives.
Protocol A: In Silico Molecular Docking Workflow
-
Protein Preparation: Retrieve the 3D crystal structure of the target enzyme (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank[1]. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges to stabilize the electrostatic environment.
-
Ligand Preparation: Sketch the acetamide derivatives in 2D, convert to 3D, and perform energy minimization using an appropriate force field (e.g., OPLS3 or MMFF94) to find the global energy minimum.
-
Grid Box Generation: Center the grid box on the co-crystallized native ligand (e.g., Donepezil) to encompass both the CAS and PAS.
-
Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) to generate binding poses. Score the poses based on binding free energy (ΔG, kcal/mol).
-
Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native ligand. An RMSD < 2.0 Å validates the docking protocol.
Protocol B: In Vitro Cholinesterase Inhibition (Ellman's Assay)
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylthiocholine iodide (ATCI) as the substrate.
-
Incubation: Incubate the target enzyme (AChE/BChE) with varying concentrations of the synthesized acetamide derivative for 15 minutes at 25°C[5].
-
Reaction Initiation: Add DTNB and ATCI. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.
-
Quantification: Measure absorbance continuously at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis of the dose-response curve.
Integrated in silico and in vitro workflow for evaluating acetamide-based enzyme inhibitors.
Alternative Comparison: Acetamides vs. Carbamates
When developing AChE inhibitors, acetamides are frequently compared against carbamates (e.g., Rivastigmine).
-
Mechanism: Carbamates act as pseudo-irreversible inhibitors by covalently modifying the serine residue in the active site. In contrast, acetamides are typically reversible, competitive, or mixed-type inhibitors[2][5].
-
Toxicity & Safety: Because acetamides do not permanently carbamylate the enzyme, they generally exhibit a wider therapeutic window and a superior safety profile in cytotoxicity screenings (e.g., against human fibroblast HT1080 cells)[2].
-
Pharmacokinetics: The amide bond in acetamides is highly stable against plasma esterases, offering a prolonged half-life compared to ester-based alternatives, while maintaining excellent blood-brain barrier (BBB) penetration necessary for central nervous system targets.
Conclusion
Acetamide derivatives represent a highly tunable and potent class of enzyme inhibitors. As evidenced by recent comparative data, structural modifications—such as the integration of benzothiazole or coumarin moieties—yield docking scores and IC50 values that significantly outperform standard clinical references like Donepezil[2][3]. By leveraging rigorous in silico docking pipelines validated by in vitro enzymatic assays, researchers can confidently exploit the acetamide pharmacophore for advanced neurodegenerative drug discovery.
References[2] Exploring the anti-Alzheimer potential: Design, synthesis, biological activity, and molecular docking study of benzothiazol-1,3,4-oxadiazole-acetamide compounds. Elsevier. Verify Source[5] Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed. Verify Source[3] Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. PMC.Verify Source[1] Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Orient J Chem. Verify Source[4] Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. KAUST Repository.Verify Source
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A Comparative Analysis of N-(aryl)sulfonamide Crystal Structures: A Guide for Researchers
Introduction
N-(aryl)sulfonamides represent a cornerstone in medicinal chemistry and materials science.[1][2] The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The three-dimensional arrangement of these molecules in the solid state, their crystal structure, dictates many of their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the nuances of their crystal packing and intermolecular interactions is therefore of paramount importance for rational drug design and the development of novel materials.[3][4]
This guide provides a comprehensive comparative analysis of N-(aryl)sulfonamide crystal structures, drawing upon experimental data to elucidate key structural motifs and the influence of substituent effects. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state chemistry of this vital class of compounds. We will explore the fundamental principles of their molecular geometry, delve into a comparative analysis of representative crystal structures, and provide detailed experimental protocols for their synthesis and crystallographic analysis.
The Architectural Blueprint: Fundamental Aspects of N-(aryl)sulfonamide Crystal Structures
The crystal structure of an N-(aryl)sulfonamide is a delicate balance of intramolecular forces that define its conformation and intermolecular forces that govern its packing in the crystal lattice. Key to this architecture are the torsional angles around the S-N and S-C bonds, which dictate the relative orientation of the aryl rings, and the array of non-covalent interactions, primarily hydrogen bonds and π-π stacking.[5][6]
Conformational Plasticity: The Dance of the Aryl Rings
The relative orientation of the two aromatic rings in N-(aryl)sulfonamides is a critical determinant of molecular shape and can be described by the C-S-N-C torsion angle.[5] This conformational flexibility allows the molecule to adopt various arrangements, often categorized as syn, anti, or midway conformations.[7] The specific conformation adopted is influenced by a subtle interplay of factors, including steric hindrance and the electronic nature of substituents on the aromatic rings.[7] Electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby influencing the preferred conformation and the potential for intramolecular interactions like π-π stacking.[7]
The Intermolecular Glue: Hydrogen Bonding and Crystal Packing
Hydrogen bonds are the primary architects of the supramolecular assembly in N-(aryl)sulfonamide crystals. The sulfonamide group provides a potent hydrogen bond donor (N-H) and two strong acceptors (S=O).[8][9] The most prevalent hydrogen bonding motif is the formation of chains or dimers through N-H···O=S interactions.[3][4][8][9][10] These interactions can lead to various packing architectures, which can be broadly classified into different groups based on the structure and composition of the molecular layers.[3][4] The presence of other functional groups on the aryl rings can introduce additional hydrogen bonding opportunities, leading to more complex and diverse three-dimensional networks.[11][12][13]
A Tale of Two Molecules: Comparative Crystallographic Analysis
Crystallographic Data Comparison
| Parameter | Novel Sulfonamide: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | Alternative: Sulfamethazine |
| Crystal System | Monoclinic[14] | Monoclinic (for polymorph I) |
| Space Group | P2₁[14] | P2₁/n (for piperidine salt) |
| Key Bond Lengths (Å) | ||
| S-N | 1.624(3)[14] | Data not available |
| S=O (avg.) | Data not available | Data not available |
| Key Bond Angles (°) | ||
| O-S-O | Data not available | Data not available |
| N-S-C | Data not available | Data not available |
Note: The lack of complete, publicly available crystallographic data for pure, unsolvated sulfamethazine limits a direct and comprehensive comparison of all parameters.[14] The data for sulfamethazine often pertains to its salts or co-crystals.
Structural Insights
The monoclinic crystal system is common for sulfonamides.[8][14] The S-N bond length in DNSPA (1.624(3) Å) is a typical value for N-(aryl)sulfonamides and provides a baseline for comparison. The specific bond angles and torsion angles, if available, would provide deeper insights into the conformational preferences of each molecule.
The crystal packing of both compounds is expected to be heavily influenced by N-H···O=S hydrogen bonds.[8][9] In DNSPA, the presence of the tryptophan moiety introduces additional hydrogen bond donors and acceptors, potentially leading to a more complex and robust hydrogen-bonding network compared to a simpler N-(aryl)sulfonamide. The nitro group on the phenyl ring of DNSPA is a strong electron-withdrawing group, which can influence the electronic properties of the sulfonamide group and its hydrogen bonding capabilities.
Experimental Protocols: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in its analysis by single-crystal X-ray diffraction.
Synthesis of N-(aryl)sulfonamides
A common and reliable method for synthesizing N-(aryl)sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[14]
Protocol for the Synthesis of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA): [14]
-
Dissolve L-tryptophan in an aqueous solution of sodium carbonate.
-
Add 4-nitrobenzenesulfonyl chloride to the solution.
-
Stir the reaction mixture for several hours at room temperature.
-
Acidify the solution to precipitate the product.
-
Filter the resulting solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure crystals.
Crystallization
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.
Slow Evaporation Technique: [14]
-
Dissolve the synthesized sulfonamide in a suitable solvent (e.g., methanol) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.
General Workflow: [14]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[14] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[14] Direct methods or Patterson methods are used to solve the phase problem and generate an initial electron density map.[14]
-
Structure Refinement: A molecular model is built into the electron density map and refined against the experimental data to obtain the final atomic positions, bond lengths, and bond angles.[14]
Visualizing the Process: Workflows and Interactions
To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.
Caption: General workflow for the synthesis and crystallographic analysis of N-(aryl)sulfonamides.
Caption: Dominant intermolecular forces governing the crystal packing of N-(aryl)sulfonamides.
Conclusion
The crystal structures of N-(aryl)sulfonamides are a fascinating showcase of molecular self-assembly, governed by a hierarchy of intramolecular and intermolecular forces. This guide has provided a comparative overview of their key structural features, highlighting the importance of conformational flexibility and hydrogen bonding in dictating their solid-state architecture. The provided experimental protocols offer a practical framework for the synthesis and crystallographic analysis of these important compounds. A thorough understanding of their crystal engineering principles is essential for the continued development of new sulfonamide-based drugs and functional materials with tailored properties. For more in-depth analysis, researchers are encouraged to consult resources such as the Cambridge Structural Database (CSD), which serves as a vast repository of small-molecule organic and metal-organic crystal structures.[15][16]
References
- A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem. (n.d.).
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (2025, September 30).
- N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities - PMC. (n.d.).
- Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (2013, July 16).
- Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides - RSC Publishing - Rsc.org. (n.d.).
- Synthesis of n -arylsulfonamides from nitroarenes and sodium sulfinate. - ResearchGate. (n.d.).
- Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4 -SO 2 NH-C 6 H 4 (I-X) - ResearchGate. (2015, January 27).
- N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities - IUCr Journals. (2022, October 19).
- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Publishing. (n.d.).
- (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate. (2025, October 30).
- (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - ResearchGate. (2021, February 1).
- A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective - Benchchem. (n.d.).
- Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.).
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28).
- Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC. (n.d.).
- Selected drugs with N-aryl sulfonamide structure motif - ResearchGate. (n.d.).
- Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity - SciELO. (n.d.).
- Hydrogen Bonding in Sulfonamides - PubMed. (2001, December 15).
- Structural motif of a sulfonamide and its analogs. - ResearchGate. (n.d.).
- Crystal Structures of Three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed. (2016, March 31).
- Cambridge Structural Database - Wikipedia. (n.d.).
- The Largest Curated Crystal Structure Database - CCDC. (n.d.).
- The impact of the Cambridge Structural Database and the small molecule crystal structures it contains: a bibliographic and literature study - CrystEngComm (RSC Publishing). (n.d.).
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Safety Operating Guide
2-chloro-N-(2-sulfamoylphenyl)acetamide proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-N-(2-sulfamoylphenyl)acetamide
As a Senior Application Scientist, establishing a self-validating, compliant, and mechanistically sound waste management protocol is just as critical as the synthesis or screening of the compound itself. 2-Chloro-N-(2-sulfamoylphenyl)acetamide (CAS No. 89981-37-3) is a specialized screening compound utilized in drug discovery[1][2]. Because it contains both a reactive
This guide provides a comprehensive, step-by-step methodology for the safe logistical handling and ultimate destruction of this compound, ensuring compliance with US EPA Resource Conservation and Recovery Act (RCRA) guidelines.
Part 1: Physicochemical Hazard Profiling & Causality
To design a highly effective disposal plan, we must first understand the molecular behavior of the waste. 2-Chloro-N-(2-sulfamoylphenyl)acetamide presents specific challenges during disposal due to its structural components:
-
The Chloroacetamide Moiety: The
-carbon adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing chlorine atom. In biological systems, this acts as a covalent binder to cysteine residues[3]. In a waste container, this reactivity means the compound must be strictly segregated from strong nucleophiles, strong bases, and strong reducing agents to prevent uncontrolled exothermic reactions[4]. -
Halogen and Sulfur Content: The presence of chlorine and sulfur dictates the ultimate disposal method. When combusted, this compound will generate hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[5][6]. Therefore, standard open burning or low-temperature disposal is strictly prohibited; it must be processed in a specialized facility equipped with flue gas scrubbers[7][8].
Part 2: Regulatory Classification (RCRA Framework)
Under the EPA's RCRA framework (40 CFR 261.3), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste[5][9]. While 2-chloro-N-(2-sulfamoylphenyl)acetamide is not explicitly listed on the RCRA "P" or "U" lists of specific discarded commercial chemical products, it must be managed as a characteristic hazardous waste (and a halogenated organic waste) due to its inherent toxicity profile and environmental persistence[10][11].
Quantitative Waste Characterization Data
| Parameter | Specification / Classification | Mechanistic Rationale & Causality |
| Waste Stream Category | Halogenated Organic Solid | Contains covalently bound chlorine; requires specialized high-temp destruction to prevent dioxin formation. |
| Incompatible Materials | Strong bases, oxidizers, nucleophiles | The |
| Primary Hazard Class | Toxic Solid, Organic, N.O.S. (Class 6.1) | Chloroacetamides generally exhibit acute oral toxicity and skin sensitization[8][12]. |
| Incineration Temp. | EPA guidelines require elevated temperatures for the complete destruction of halogen-containing wastes[7]. | |
| Required APCE | Acid Gas Scrubber (Flue Gas) | Neutralizes HCl and SOx generated during the thermal oxidation of the compound[13]. |
Part 3: Step-by-Step Disposal Methodology
The following protocol must be executed by trained laboratory personnel utilizing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. If handling bulk powders, a particulate filter respirator or handling within a certified fume hood is mandatory to prevent inhalation of sensitizing dusts[6][14].
Phase 1: Point-of-Generation Segregation and Containment
-
Isolate the Waste: Do not mix 2-chloro-N-(2-sulfamoylphenyl)acetamide with general non-hazardous lab trash or non-halogenated solvent waste.
-
Select the Receptacle: Place solid residues, contaminated weighing paper, or empty vials into a designated, chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined drums are required. Causality: These materials are inert to electrophilic attack, ensuring the integrity of the primary containment[15].
-
Liquid Waste Handling: If the compound is dissolved in a solvent (e.g., DMSO or DMF for screening assays), collect the solution in a container explicitly labeled for "Halogenated Organic Solvent Waste."
Phase 2: RCRA Labeling and EHS Transfer
-
Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains 2-chloro-N-(2-sulfamoylphenyl)acetamide)." Include the date of initial accumulation.
-
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area, strictly separated from strong acids, bases, and food/feedstuffs[14].
-
EHS Handoff: Transfer the documented waste to your institution's Environmental Health and Safety (EHS) department within the regulatory accumulation time limit (typically 90 to 180 days, depending on generator status).
Phase 3: Ultimate Destruction (Facility Level)
-
High-Temperature Incineration: EHS will contract a licensed hazardous waste disposal facility. The compound must be dissolved or mixed with a combustible solvent and injected into a rotary kiln or liquid injection incinerator[6].
-
Flue Gas Scrubbing: The incinerator must maintain a combustion zone temperature of at least
with a minimum residence time of 2 seconds[7]. The facility's Air Pollution Control Equipment (APCE) must utilize alkaline scrubbers to neutralize the resulting HCl and SOx gases before atmospheric release[8][13].
Part 4: Waste Stream Workflow Visualization
The following diagram illustrates the validated lifecycle of 2-chloro-N-(2-sulfamoylphenyl)acetamide waste, ensuring a closed-loop system from generation to compliant destruction.
Caption: Workflow for the segregation, containment, and ultimate destruction of halogenated sulfonamide waste.
References
-
Environmental Protection Agency (EPA). (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. 40 CFR 261.3 Definition of Hazardous Waste. Available at:[Link]
-
Environmental Protection Agency (EPA). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Available at:[Link]
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Navigating the Unseen: A Guide to Safely Handling 2-chloro-N-(2-sulfamoylphenyl)acetamide
The First Line of Defense: Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. Given the known hazards of related chloro-acetamide compounds, which include potential skin and eye irritation, and in some cases, suspected carcinogenicity, a robust selection of PPE is non-negotiable.[1][2][3] The following table outlines the recommended PPE for handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Double Nitrile Gloves | Wearing two pairs of powder-free nitrile gloves provides an extra layer of protection against potential dermal absorption. The outer glove should be removed immediately upon any sign of contamination. |
| Body | Chemical-Resistant Lab Coat | A lab coat made of a low-permeability material is essential to protect against accidental spills and contamination of personal clothing. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Respiratory | N95 Respirator or Higher | Given that the compound is likely a powder, an N95 respirator is the minimum requirement to prevent inhalation of airborne particles. Work should always be conducted in a certified chemical fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling 2-chloro-N-(2-sulfamoylphenyl)acetamide is crucial to minimize risk. The following protocol is designed to guide the user through the process, from preparation to post-handling procedures.
Preparation:
-
Designated Work Area: All work with 2-chloro-N-(2-sulfamoylphenyl)acetamide must be conducted in a designated and clearly labeled area, preferably within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement and potential for contamination.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
Handling:
-
Donning PPE: Put on all required PPE as specified in the table above before handling the compound.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any airborne dust.
-
Use a disposable weighing paper or a tared container to weigh the desired amount of the compound.
-
Handle the solid with care to minimize dust generation.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves and respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing the Aftermath
Proper disposal of 2-chloro-N-(2-sulfamoylphenyl)acetamide and any contaminated materials is a critical final step. All waste generated must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5][6]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing 2-chloro-N-(2-sulfamoylphenyl)acetamide should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-chloro-N-(2-sulfamoylphenyl)acetamide," and the associated hazards (e.g., "Irritant," "Potential Carcinogen").
Storage and Pickup:
Store sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal.
Visualizing the Workflow: Safety Decision and Action Flowchart
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions for safely handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Caption: Workflow for handling 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Disposal Decision Tree
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 2-chloro-N-(2-sulfamoylphenyl)acetamide.
Caption: Decision tree for disposal of contaminated materials.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work, ensuring that the pursuit of scientific knowledge is conducted with the utmost care for personal and environmental well-being.
References
- Acetamide. (2013, April 5). Fisher Scientific.
- Safety D
- Safety Data Sheet (SDS) Acetamide. (n.d.). LPS.org.
- 2-Chloro-n-(2,3-dimethyl-5-sulfamoylphenyl)acetamide Safety Data Sheet. (2024, December 19). CymitQuimica.
- Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
- Personal protective equipment for handling Desfuroyl Ceftiofur S-Acetamide. (n.d.). Benchchem.
- 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Acetamide Safety Data Sheet. (2025, November 6). MilliporeSigma.
- 2-Chloroacetamide Safety D
- Proper Disposal of 2-chloro-N-(pyridin-4-yl)
- 2-Chloroacetamide Safety D
- Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.
- N-(4-Chloro-2-methylphenyl)acetamide Safety Data Sheet. (2025, December 24). Fisher Scientific.
- ICSC 0640 - 2-CHLOROACETAMIDE. (2021). ILO and WHO.
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- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
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- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety, Cornell University.
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- Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Veolia.
- Powder Handling. (n.d.). AirClean Systems.
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- Chemical Risk Assessment: Overview and Examples. (2016, May 17). ChemSafetyPro.COM.
- Risk assessment of chemicals. (2026, February 10). Workplace Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
